(S,R,S)-AHPC-PEG4-N3
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMONCFLONVNNI-UWPQIUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-PEG4-N3: A Key Building Block for Targeted Protein Degradation
(S,R,S)-AHPC-PEG4-N3 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of its structure, mechanism of action, and application in targeted protein degradation, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Function
This compound is an E3 ligase ligand-linker conjugate. Its structure is composed of three key moieties:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) portion of the molecule is a potent binder of the VHL E3 ubiquitin ligase.[1][2]
-
A PEG4 Linker: A tetraethylene glycol (PEG4) chain acts as a flexible spacer. The length and composition of the linker are critical for the efficacy of the final PROTAC molecule, influencing its solubility, cell permeability, and the stability of the ternary complex it forms.[3]
-
An Azide (N3) Terminus: The azide group serves as a functional handle for "click chemistry," a highly efficient and specific reaction.[4] This allows for the straightforward conjugation of this compound to a "warhead" molecule—a ligand that binds to a specific target protein of interest.[4]
The primary function of this compound within a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). By binding to both the VHL E3 ligase and, via the warhead, a target protein, the PROTAC facilitates the formation of a ternary complex. This proximity enables the VHL ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data
Table 1: Degradation Potency of a VHL-based BET PROTAC (ARV-771) [5][6]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | > 90% |
| VCaP (Prostate Cancer) | BRD2/3/4 | < 1 | > 90% |
Table 2: Anti-proliferative Activity of a VHL-based BET PROTAC (ARV-771) vs. BET Inhibitors [5]
| Cell Line | Compound | IC50 (nM) |
| 22Rv1 | ARV-771 | < 10 |
| 22Rv1 | JQ1 (BET inhibitor) | ~500 |
| 22Rv1 | OTX015 (BET inhibitor) | ~2500 |
Table 3: Degradation Potency of a PARP1 Degrader (vRucaparib-TP4) Synthesized Using a Similar Linker [4][7]
| Cell Line | Target Protein | DC50 (nM) |
| HeLa | PARP1 | 82 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using this compound, and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
To the solution of the warhead and linker, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation[8][9]
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight. The next day, treat the cells with serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (MTT Assay)[10][11]
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the medium containing the various concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with this compound-based PROTACs.
Caption: Mechanism of action of a PROTAC utilizing this compound.
Caption: General experimental workflow for the development and evaluation of a PROTAC.
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Topical BET PROTACs for locally restricted protein degradation in the lung - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S,R,S)-AHPC-C2-PEG4-N3 - Immunomart [immunomart.com]
(S,R,S)-AHPC-PEG4-N3: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG4-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, designed for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.
This compound incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically the (S,R,S)-AHPC moiety, connected to a polyethylene glycol (PEG4) linker that terminates with a reactive azide (N3) group.[1] This azide functionality allows for the covalent attachment of a target protein-binding ligand via "click chemistry," enabling the creation of heterobifunctional PROTAC molecules.[2]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of a PROTAC synthesized using this compound is to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[1] This process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to both the VHL E3 ligase (via the (S,R,S)-AHPC moiety) and the protein of interest (POI). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-VHL).[1]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.[1]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of another target protein molecule, acting in a catalytic manner.[1]
Signaling Pathway of this compound Based PROTACs
The following diagram illustrates the signaling pathway of a PROTAC utilizing the this compound linker to induce the degradation of a target protein.
References
(S,R,S)-AHPC as a VHL Ligand: A Technical Guide to its Function in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A critical component of a successful PROTAC is its high-affinity ligand for an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of (S,R,S)-AHPC, a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ligase, and its pivotal role in the design and function of PROTACs.
(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032. Its specific stereochemistry is crucial for its potent binding to VHL, which is the initial and essential step in the PROTAC-mediated degradation cascade. By recruiting the VHL E3 ligase, PROTACs containing (S,R,S)-AHPC can induce the ubiquitination and subsequent proteasomal degradation of a vast array of target proteins implicated in various diseases.
Core Function in PROTACs: Bridging the Target and the Degradation Machinery
The primary function of (S,R,S)-AHPC within a PROTAC is to act as a molecular tether, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The binding affinity of the VHL ligand is a key determinant of PROTAC efficacy. While a direct dissociation constant (Kd) for (S,R,S)-AHPC is not always explicitly reported, its structural similarity to VH032 suggests a comparable high-affinity interaction. The following tables summarize key quantitative data for (S,R,S)-AHPC, its parent compound VH032, and representative PROTACs utilizing this ligand.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM | ITC |
| BODIPY FL VH032 | 3.01 nM | TR-FRET |
| (S,R,S)-AHPC | Not directly reported | - |
| PROTAC Example | Target Protein | DC50 / IC50 | Cell Line |
| ARV-771 (contains (S,R,S)-AHPC-Me) | BET proteins | <1 nM (DC50) | Castration-resistant prostate cancer (CRPC) cells |
| GMB-475 (contains (S,R,S)-AHPC) | BCR-ABL1 | 1.11 µM (IC50) | Ba/F3 cells |
Signaling Pathway and Experimental Workflows
To understand the context in which (S,R,S)-AHPC functions, it is essential to visualize the underlying biological pathway and the experimental workflows used to characterize PROTACs.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for the development and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of successful PROTAC development. This section provides detailed methodologies for key experiments used to characterize PROTACs containing (S,R,S)-AHPC.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.
Materials:
-
Cells expressing the target protein of interest (POI).
-
PROTAC containing the (S,R,S)-AHPC ligand.
-
Negative control (e.g., DMSO vehicle).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-POI, anti-VHL, and a negative control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at the desired concentration and for the appropriate time. Include a vehicle-treated control. It is advisable to pre-treat with a proteasome inhibitor for 2-4 hours before adding the PROTAC to stabilize the ternary complex.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-POI antibody or anti-VHL antibody overnight at 4°C with gentle rotation. Use a negative control IgG in a separate sample.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and VHL to detect the co-immunoprecipitated proteins.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified recombinant VHL protein (typically the VCB complex: VHL, Elongin B, and Elongin C).
-
(S,R,S)-AHPC ligand or a PROTAC thereof.
-
ITC instrument.
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the VHL protein against the ITC running buffer to ensure buffer matching.
-
Dissolve the (S,R,S)-AHPC ligand in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the same concentration must be present in the protein solution.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the VHL protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the (S,R,S)-AHPC ligand into the injection syringe (typically at a 10-fold higher concentration than the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated).
-
Purified recombinant VHL protein (biotinylated for streptavidin capture or unmodified for amine coupling).
-
Purified recombinant POI.
-
(S,R,S)-AHPC-containing PROTAC.
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
Procedure for Binary Interaction (PROTAC to VHL):
-
Immobilization: Immobilize the VHL protein onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC over the VHL-immobilized surface and a reference flow cell.
-
Data Analysis: Measure the association and dissociation phases. Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Procedure for Ternary Complex Formation:
-
Immobilization: Immobilize the VHL protein on the sensor chip.
-
Analyte Injection:
-
Inject the PROTAC alone at a fixed concentration to measure the binary interaction baseline.
-
Inject a mixture of the PROTAC and the POI (at a near-saturating concentration) over the VHL surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis: The kinetics of ternary complex formation and dissociation can be analyzed to determine the stability of the complex.
Conclusion
(S,R,S)-AHPC is a cornerstone in the development of VHL-recruiting PROTACs. Its high-affinity and specific binding to the VHL E3 ligase enables the effective hijacking of the ubiquitin-proteasome system for targeted protein degradation. A thorough understanding of its function, coupled with robust experimental validation using techniques such as co-immunoprecipitation, ITC, and SPR, is crucial for the design and optimization of novel and potent PROTAC-based therapeutics. This guide provides a foundational framework for researchers and drug developers to effectively utilize (S,R,S)-AHPC in their targeted protein degradation endeavors.
The Strategic Role of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—tethered by a chemical linker.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, with the tetra-ethylene glycol (PEG4) linker being a frequently employed motif.[1][3] This guide provides a comprehensive technical overview of the role of the PEG4 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The selection of an appropriate linker is a pivotal step in PROTAC development. The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase within the ternary complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[2]
Core Principles of PEG4 Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity.[3] The PEG4 linker, with its four ethylene glycol units, has emerged as a popular choice in PROTAC design for several key reasons:
-
Enhanced Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder bioavailability.[3] PEG linkers, including the PEG4 motif, significantly enhance the hydrophilicity of PROTACs. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby increasing solubility.[4] This improvement in solubility can positively impact a PROTAC's absorption and overall pharmacokinetic profile.[5]
-
Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[6] PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[4] However, it is crucial to strike the right balance, as excessively long PEG chains can lead to decreased permeability.[7]
-
Optimal Ternary Complex Formation: The flexibility of the PEG4 linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[8] The length of the linker is a critical factor; a linker that is too short may lead to steric clashes between the POI and the E3 ligase, while an excessively long linker may result in an unstable or unproductive complex.[4] The PEG4 linker often provides a "sweet spot" in terms of length and flexibility for many target-E3 ligase pairs, facilitating efficient ubiquitination.[]
Data Presentation: Quantitative Comparison of Linker Effects
The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions. The data presented here is illustrative of general trends observed in the literature.
Table 1: Impact of Linker Composition on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC
| PROTAC Variant | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-Alkyl | C8 Alkyl | ~786 | ~4.2 | ~165 |
| PROTAC-PEG4 | PEG4 | ~919 | ~2.8 | ~193 |
Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of a Hypothetical SMARCA2-Targeting PROTAC
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-Alkyl | C8 Alkyl | 50 | 85 | 0.8 |
| PROTAC-PEG4 | PEG4 | 15 | 95 | 1.5 |
Data is illustrative and compiled from various sources in the literature.[7][10][11] DC50 and Dmax values are cell-line dependent. Permeability is often assessed using Caco-2 cell assays.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG4-Pomalidomide)
This protocol describes a common synthetic route for coupling a POI ligand (JQ1) and an E3 ligase ligand (pomalidomide) using a bifunctional PEG4 linker.
Materials:
-
(+)-JQ1 carboxylic acid
-
Bromo-PEG4-NHS ester
-
Pomalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Preparative HPLC system
Procedure:
Step 1: Synthesis of JQ1-PEG4-Br intermediate
-
Dissolve (+)-JQ1 carboxylic acid (1.0 eq) and Bromo-PEG4-NHS ester (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.
Step 2: Synthesis of the final PROTAC (JQ1-PEG4-Pomalidomide)
-
Dissolve the JQ1-PEG4-Br intermediate (1.0 eq) and pomalidomide (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation and Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer, and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[12][13]
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay allows for the real-time monitoring of PROTAC-induced ternary complex formation in a cellular environment.[14][15]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
NanoBBEET™ Nano-Glo® Vivazine Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in white, 96-well plates.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Subsequently, add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the PROTAC concentration to generate a characteristic bell-shaped curve, which is indicative of ternary complex formation.
Conclusion
The PEG4 linker is a versatile and powerful tool in the design of effective PROTACs. Its ability to enhance solubility, modulate cell permeability, and provide the optimal length and flexibility for ternary complex formation makes it a valuable component in the PROTAC toolbox. While the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, the fundamental principles of linker chemistry and biology remain paramount.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to empower researchers in this exciting and rapidly evolving field.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Employing VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own machinery for eliminating disease-causing proteins. This technical guide provides a comprehensive exploration of PROTAC technology with a specific focus on those utilizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a workhorse in the field.
The PROTAC Concept: A Paradigm Shift in Drug Discovery
Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are designed to induce its selective removal.[1] These molecules act as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target proteins, a key advantage over traditional inhibitors.[3]
The von Hippel-Lindau (VHL) E3 ligase has emerged as a popular choice for PROTAC design due to its well-characterized structure, established ligands, and broad tissue expression.[4] VHL-based PROTACs have demonstrated remarkable efficacy in degrading a wide array of protein targets implicated in various diseases, including cancer.
The Mechanism of Action: Orchestrating Protein Destruction
The catalytic cycle of a VHL-based PROTAC involves a series of orchestrated events that culminate in the degradation of the target protein.
-
Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a stable ternary complex consisting of the POI, the PROTAC molecule, and the VHL E3 ligase complex.[3] The linker connecting the POI-binding and VHL-binding moieties of the PROTAC plays a crucial role in enabling the productive formation of this complex.[3]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.[3] This process is repeated to generate a polyubiquitin chain, which serves as a degradation signal.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a multi-protein complex that proteolytically degrades the target protein into small peptides.[1]
-
Recycling of the PROTAC: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, re-initiating the catalytic cycle.[2]
Quantitative Analysis of VHL-based PROTACs
The efficacy of a PROTAC is determined by several key parameters that can be quantified through various biochemical and cellular assays. These parameters are crucial for the structure-activity relationship (SAR) studies during PROTAC development.
| PROTAC Name | Target Protein | VHL Ligand Kd (nM) | POI Ligand Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | BRD4 | 185 | 39 | 24 | >5 | 25 | >90 | HeLa |
| AT1 | BRD4 | 185 | 39 | 100 | ~1.8 | 130 | >90 | HeLa |
| ARV-771 | BRD2/3/4 | - | - | - | - | ~5 | >95 | LNCaP |
| dBET1 | BRD4 | - | - | - | - | ~4 | >90 | MV4-11 |
| DT2216 | BCL-XL | - | - | - | - | ~25 | >90 | MOLT-4 |
Table 1: Quantitative Data for Selected VHL-based PROTACs. Kd: Dissociation constant, a measure of binding affinity. Cooperativity (α): A measure of the influence of the binary binding of one protein on the binding of the second protein to the PROTAC. DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Key Experimental Protocols
The development and characterization of VHL-based PROTACs rely on a suite of specialized experimental techniques. Below are detailed protocols for some of the most critical assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
Characterizing the formation and stability of the POI-PROTAC-VHL ternary complex is crucial for understanding the mechanism of action and optimizing PROTAC design. Several biophysical techniques can be employed for this purpose.
SPR is a powerful technique to measure the kinetics and affinity of binding interactions in real-time.
Protocol Outline:
-
Immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC alone to measure the binary interaction with VHL.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (Kd).
-
The cooperativity (α) can be calculated as the ratio of the binary Kd (PROTAC-VHL) to the ternary Kd (POI-PROTAC-VHL).[5]
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Place a solution of the VHL E3 ligase complex in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the PROTAC.
-
Perform a series of injections of the PROTAC into the VHL solution and measure the heat released or absorbed.
-
To measure ternary complex formation, the sample cell can be filled with a mixture of VHL and the POI, and the PROTAC is injected.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1, E2, and VHL E3 ligase enzymes
-
Recombinant target protein
-
Ubiquitin and ATP
-
PROTAC compound
-
Reaction buffer
-
Anti-ubiquitin antibody and anti-target protein antibody
Protocol Outline:
-
Set up a reaction mixture containing E1, E2, VHL, the target protein, ubiquitin, ATP, and the PROTAC in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Signaling Pathways and Logical Relationships
The efficacy of a VHL-based PROTAC is not solely dependent on its binding affinities but is also influenced by a complex interplay of factors within the cellular environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S,R,S)-AHPC-PEG4-N3 in Proteolysis-Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, applications, and relevant experimental methodologies for (S,R,S)-AHPC-PEG4-N3, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: this compound
This compound is a synthetically derived E3 ligase ligand-linker conjugate.[1][2][3] It is a crucial tool in the field of targeted protein degradation, a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[4][5]
This molecule is comprised of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This portion of the molecule is designed to bind with high affinity to the VHL E3 ubiquitin ligase.[3][6]
-
A PEG4 Linker: A four-unit polyethylene glycol (PEG) spacer. This hydrophilic linker connects the VHL ligand to the reactive group and can improve the solubility and permeability of the final PROTAC molecule.[7][8]
-
An Azide (N3) Functional Group: This terminal azide group is a versatile chemical handle for "click chemistry" reactions.[2][9][10]
Data Presentation: Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1797406-81-5 | [1][][12] |
| Molecular Formula | C32H47N7O8S | [1][9] |
| Molecular Weight | 689.8 g/mol | [1][12] |
| Appearance | Colorless to off-white liquid | [9] |
| Purity | ≥98% (typical) | [7] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [3] |
Application in PROTAC Technology
This compound serves as a foundational component for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]
The azide group on this compound allows for its conjugation to a ligand for a POI that has been functionalized with an alkyne group. This is typically achieved through highly efficient and specific click chemistry reactions.[][13] For instance, this linker can be used to create PROTACs that target proteins such as BRD4 by conjugating it to a JQ1 derivative.[3][12]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using a VHL ligand linker like this compound is depicted below. The PROTAC molecule acts as a bridge, forming a ternary complex between the target protein and the VHL E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle.
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Methodology:
-
Preparation of Precursors: Synthesize or procure the POI ligand functionalized with a terminal alkyne and the this compound.[13]
-
Reaction Setup: In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1 equivalent) in a solvent system such as a mixture of t-BuOH and water.[13]
-
Catalyst Addition: Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture. Subsequently, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).[13]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[13]
-
Monitoring and Purification: Monitor the reaction's progress by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the crude product can be purified using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cellular Evaluation of PROTAC Activity
This protocol describes a general workflow to assess the ability of a newly synthesized PROTAC to degrade its target protein in a cellular context.
Methodology:
-
Cell Culture: Culture a cell line that endogenously expresses the POI. Seed the cells in appropriate culture plates and allow them to adhere.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC to determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax). A time-course experiment (e.g., 4, 8, 16, 24 hours) should also be performed.[10][14]
-
Controls: Include negative controls such as a vehicle (e.g., DMSO), the POI ligand alone, and a VHL ligand that is not linked to a POI ligand.[10][14]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in an appropriate buffer to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the POI and a loading control (e.g., GAPDH or α-Tubulin).
-
Quantification: Use densitometry to quantify the band intensities. Normalize the POI band intensity to the loading control. The percentage of remaining protein is calculated relative to the vehicle-treated control.[10]
-
Proteasome Dependence (Optional): To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of POI levels in the presence of the inhibitor confirms the mechanism of action.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-PEG4-N3: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of (S,R,S)-AHPC-PEG4-N3.
This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a four-unit polyethylene glycol (PEG4) linker terminating in an azide (N3) group. The azide functionality allows for the convenient attachment of a target protein ligand via click chemistry, facilitating the rapid synthesis of PROTAC libraries. Understanding the solubility and stability of this linker is paramount for the successful development of efficacious and reliable PROTAC drug candidates.
This technical guide provides a comprehensive overview of the available solubility data for this compound, along with detailed, generalized experimental protocols for determining its solubility and stability profile. These methodologies are based on standard industry practices for the characterization of small molecules and PROTACs.
Core Data Presentation: Solubility and Storage
| Parameter | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Solubility | Water | 100 | 144.97 | Ultrasonic assistance may be required. |
| DMSO | 50 | 72.48 | Ultrasonic assistance may be required. | |
| Storage (Solid) | Store at -20°C for up to 3 years. | |||
| Storage (Solution) | DMSO | Store at -80°C for up to 1 year. |
Experimental Protocols
The following sections detail generalized experimental protocols for the assessment of solubility and stability of molecules such as this compound. These protocols are intended to serve as a starting point for researchers to develop their own specific assays.
Kinetic Solubility Assessment (Shake-Flask Method)
Objective: To determine the kinetic solubility of this compound in a given buffer system, which is crucial for in vitro biological assays.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Incubation: Add a small aliquot of each DMSO solution to a 96-well plate, followed by the addition of the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate at high speed to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS. A calibration curve of the compound in the assay buffer/DMSO mixture is used for quantification.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound, which is a critical parameter for formulation development and predicting in vivo absorption.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the buffer of interest (e.g., PBS, pH 7.4, or simulated intestinal fluid).
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. The solid and liquid phases can be separated by centrifugation or filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate by HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.
Stability Assessment: Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under various stress conditions, which is essential for developing stability-indicating analytical methods and understanding potential liabilities.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as recommended by ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 80°C) in both solid and solution states.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with UV and mass spectrometric detection (HPLC-UV/MS). The method should be capable of separating the parent compound from its degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each stress condition.
-
Identify and characterize the major degradation products using their mass spectral data.
-
This information is used to establish the degradation profile and to validate the analytical method's ability to be "stability-indicating."
-
Mandatory Visualizations
The following diagrams illustrate the key concepts related to the application and mechanism of this compound in the context of PROTAC technology.
Caption: Workflow for synthesizing a PROTAC using this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
(S,R,S)-AHPC Based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technical guide provides an in-depth exploration of a key class of PROTACs: those based on the (S,R,S)-AHPC scaffold. (S,R,S)-AHPC, also known as VH032-NH2, serves as a potent E3 ubiquitin ligase ligand, specifically recruiting the von Hippel-Lindau (VHL) protein. Through a heterobifunctional design, these PROTACs induce the formation of a ternary complex between the target protein, the VHL E3 ligase complex, and the PROTAC molecule itself, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This guide will delve into the core features of (S,R,S)-AHPC-based PROTACs, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways.
Core Features of (S,R,S)-AHPC Based PROTACs
The efficacy of (S,R,S)-AHPC-based PROTACs is dictated by several key features:
-
High Affinity for VHL: The (S,R,S)-AHPC moiety exhibits high binding affinity for the VHL E3 ligase, a crucial factor for the efficient formation of the ternary complex.
-
Versatile Linker Chemistry: The (S,R,S)-AHPC core can be readily functionalized with a variety of linkers, most commonly polyethylene glycol (PEG) or alkyl chains. The nature and length of the linker are critical for optimizing the stability and geometry of the ternary complex, which in turn influences the efficiency and selectivity of target protein degradation.
-
Broad Target Scope: By conjugating the (S,R,S)-AHPC-linker moiety to different "warheads" (ligands that bind to the protein of interest), this technology can be adapted to target a wide range of proteins for degradation.
-
Catalytic Mode of Action: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and sustained pharmacological effect compared to traditional inhibitors.
Data Presentation: Quantitative Analysis of (S,R,S)-AHPC Based PROTACs
The following table summarizes the quantitative data for a selection of (S,R,S)-AHPC-based PROTACs, highlighting their degradation potency (DC50 and Dmax) and binding affinities (Kd) for their respective targets and VHL.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Target Binding (Kd, nM) | VHL Binding (Kd, nM) |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | Proprietary | 22Rv1 | < 5 | > 90 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6[1] | Not explicitly stated for ARV-771, but the (S,R,S)-AHPC core is a known high-affinity binder. |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC derivative | Proprietary | K562, Ba/F3 | ~1000 (IC50) | Not specified | Binds to the myristoyl pocket of ABL1[2] | Not explicitly stated for GMB-475. |
| A13 (FAK Degrader) | FAK | Pomalidomide (CRBN ligand, for comparison) | Proprietary | A549 | 10 | 85 | 26.4 (IC50 for FAK kinase) | Not Applicable |
| HDAC PROTAC (Compound 9) | HDAC1, HDAC3 | (S,R,S)-AHPC derivative | Proprietary | HCT116 | HDAC1: 550, HDAC3: 530 | Not specified | Not specified | Not specified |
| BTK PROTAC (NC-1) | BTK | (S,R,S)-AHPC derivative | PEG6 | Mino | 2.2 | 97 | Not specified | Not specified |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to (S,R,S)-AHPC-based PROTACs.
Experimental Protocols
Synthesis of an (S,R,S)-AHPC-based PROTAC (General Protocol for Amide Coupling)
This protocol describes a general method for the final coupling step in the synthesis of an (S,R,S)-AHPC-based PROTAC, where an amine-functionalized warhead is conjugated to a carboxylic acid-functionalized (S,R,S)-AHPC-linker moiety.
Materials:
-
Amine-functionalized warhead (ligand for the protein of interest)
-
(S,R,S)-AHPC-linker-COOH
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the (S,R,S)-AHPC-linker-COOH (1.0 equivalent) and the amine-functionalized warhead (1.0-1.2 equivalents) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with an (S,R,S)-AHPC-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.
Materials:
-
Cell line expressing the target protein and VHL
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads/resin using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2, Rbx1) to detect the co-immunoprecipitated proteins. An increased signal for VHL in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.
Conclusion
(S,R,S)-AHPC-based PROTACs represent a powerful and versatile platform for targeted protein degradation. The ability to recruit the VHL E3 ligase with high affinity, coupled with the modularity of the PROTAC design, allows for the development of potent and selective degraders for a wide array of therapeutic targets. This technical guide provides a foundational understanding of the key features, quantitative evaluation, and experimental methodologies associated with this important class of molecules. As research in this field continues to advance, the principles and protocols outlined herein will serve as a valuable resource for scientists and researchers dedicated to advancing the frontier of targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-PEG4-N3 in PROTAC Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of the PROTAC's degradation efficiency.[3]
(S,R,S)-AHPC-PEG4-N3 is a pre-functionalized chemical building block designed to streamline the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] It incorporates a high-affinity (S,R,S)-AHPC ligand for VHL, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to enhance solubility and optimize ternary complex formation, and a terminal azide (N3) group for versatile conjugation via click chemistry.[4][5] Click chemistry, with its high efficiency, specificity, and biocompatibility, has become a cornerstone in the modular assembly of PROTAC libraries.[6]
These application notes provide detailed protocols for the use of this compound in the two most common forms of click chemistry for PROTAC synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage another POI molecule, continuing the degradation cycle.[1][2]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, chemical synthesis, and rigorous biological evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following tables provide examples of quantitative data for PROTACs.
Table 1: Degradation Efficiency of a PARP1-targeting PROTAC
A PROTAC named vRucaparib-TP4 was synthesized using a closely related E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C2-PEG4-N3, demonstrating high degradation potency for PARP1.[7]
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Reference |
| vRucaparib-TP4 | PARP1 | VHL | 82 | [7] |
Table 2: Comparative Degradation Efficiency of BRD4-targeting PROTACs
The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The data below is a compilation for various JQ1-based PROTACs, which utilize the BET inhibitor JQ1 as the POI ligand.[6][8]
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | CRBN | MV4-11 | 4.3 | >95 | [6] |
| ARV-825 | CRBN | RS4;11 | <1 | >95 | [6] |
| MZ1 | VHL | 22Rv1 | 24 | ~90 | [6] |
| Compound 37 | CRBN | MDA-MB-231 | 62 | >90 | [8] |
Note: Experimental conditions can vary between studies, and direct comparisons should be made with caution.
Experimental Protocols
The following protocols describe the synthesis of a PROTAC by conjugating this compound with an alkyne- or DBCO-functionalized POI ligand. For this example, we will consider a generic alkyne-modified JQ1 derivative, "(+)-JQ1-alkyne," for CuAAC and a DBCO-modified JQ1, "(+)-JQ1-DBCO," for SPAAC.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the copper-catalyzed click reaction between the azide group of this compound and the terminal alkyne of a POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand (e.g., (+)-JQ1-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous, amine-free solvents (e.g., DMSO, DMF, or a t-butanol/water mixture)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example:
-
This compound: 10 mM in DMSO.
-
(+)-JQ1-alkyne: 10 mM in DMSO.
-
CuSO4: 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add this compound (1.0 eq).
-
Add the alkyne-functionalized POI ligand (1.1 eq).
-
Add the solvent (e.g., DMSO/t-butanol/water 3:1:1) to achieve a final concentration of approximately 1-5 mM.
-
Add THPTA (5.0 eq) to the reaction mixture and vortex briefly.
-
Add CuSO4 (1.0 eq) and vortex.
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding freshly prepared sodium ascorbate (10.0 eq).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 2-12 hours, protected from light. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO).
-
Purify the final PROTAC conjugate using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and ¹H NMR.
-
Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between this compound and a POI ligand functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized POI ligand (e.g., (+)-JQ1-DBCO)
-
Anhydrous, amine-free solvents (e.g., DMSO, DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the reactants in a suitable solvent like DMSO. For example:
-
This compound: 10 mM in DMSO.
-
(+)-JQ1-DBCO: 10 mM in DMSO.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-functionalized POI ligand (1.0 eq) in a solvent mixture (e.g., DMSO/PBS).
-
Add the this compound solution (1.2 eq) to the reaction mixture. The use of a slight excess of the azide component can help drive the reaction to completion.
-
-
Reaction Incubation:
-
Stir or shake the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.
-
Protect the reaction from light, as some DBCO reagents can be light-sensitive.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC conjugate using preparative reverse-phase HPLC, as described in Protocol 1.
-
Lyophilize the collected fractions to yield the purified PROTAC.
-
-
Characterization:
-
Verify the structure, identity, and purity of the final product using LC-MS and ¹H NMR.
-
Conclusion
This compound is a versatile and valuable tool for the efficient synthesis of VHL-recruiting PROTACs. The terminal azide functionality allows for straightforward conjugation to a wide variety of POI ligands using robust and high-yielding click chemistry reactions. The provided protocols for CuAAC and SPAAC serve as a guide for researchers to assemble novel PROTAC molecules for targeted protein degradation studies, ultimately accelerating the drug discovery process in this exciting therapeutic field.
References
- 1. interchim.fr [interchim.fr]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (S, R, S)-AHPC-PEG4-acid, 2172820-12-9 | BroadPharm [broadpharm.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (S,R,S)-AHPC-PEG4-N3 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-AHPC-PEG4-N3 is a pre-synthesized chemical tool designed to streamline the synthesis of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a flexible tetraethylene glycol (PEG4) linker, which terminates in a reactive azide (N3) group.[1][2][3] This azide functionality makes it an ideal building block for facile conjugation with a POI ligand using "click chemistry," a set of highly efficient and bioorthogonal reactions.[4][5]
These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound via two common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, protocols for the biological evaluation of the resulting PROTACs are included.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C32H47N7O8S | [6] |
| Molecular Weight | 689.82 g/mol | [6] |
| Appearance | Colorless to off-white liquid/solid | [7] |
| Solubility | Soluble in DMSO (e.g., 45 mg/mL) | [1] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [1] |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by reacting this compound with an alkyne-functionalized JQ1, a known BRD4 inhibitor.
Experimental Workflow:
Caption: Workflow for PROTAC synthesis via CuAAC.
Materials:
-
This compound
-
Alkyne-functionalized JQ1 (e.g., (+)-JQ1 PA)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, deionized
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of alkyne-functionalized JQ1 in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4·5H2O in deionized water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in deionized water (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine this compound (1.0 equivalent) and alkyne-functionalized JQ1 (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water).
-
In a separate tube, prepare the copper catalyst premix by adding the CuSO4 solution to the THPTA solution (e.g., 1:5 molar ratio) and vortex briefly.
-
Add the copper catalyst premix to the reaction mixture containing the azide and alkyne (final CuSO4 concentration typically 50-200 µM).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with DMSO and purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure PROTAC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Quantitative Data for CuAAC PROTAC Synthesis:
| Parameter | Typical Value | Reference(s) |
| Yield | 55-90% | [8] |
| Purity (post-HPLC) | >95% | General practice |
Synthesis of a PROTAC via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for PROTAC synthesis by reacting this compound with a POI ligand functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Experimental Workflow:
Caption: Workflow for PROTAC synthesis via SPAAC.
Materials:
-
This compound
-
DBCO-functionalized POI ligand
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DBCO-functionalized POI ligand in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup and Incubation:
-
In a microcentrifuge tube, combine this compound (1.0 equivalent) and the DBCO-functionalized POI ligand (1.1 equivalents) in DMSO.
-
Incubate the reaction mixture at room temperature for 4-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described in the CuAAC protocol (steps 4 and 5).
-
Biological Evaluation: Target Protein Degradation Assay
This protocol outlines the use of Western blotting to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Experimental Workflow:
Caption: Western Blot workflow for PROTAC evaluation.
Materials:
-
Synthesized PROTAC
-
Relevant cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Expected Performance of VHL-based PROTACs with PEG Linkers:
| Parameter | Typical Value Range | Reference(s) |
| DC50 | Low nM to sub-µM | [2][3][9] |
| Dmax | >80% | [2][3][9] |
Safety Information
This compound and its derivatives are intended for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The SDS for the related compound (S,R,S)-AHPC monohydrochloride indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10] Azide-containing compounds should be handled with care as they can be energetic. Copper catalysts used in CuAAC reactions can be toxic and should be handled appropriately.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. Always refer to the relevant literature and safety data sheets for detailed information.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. molnova.com [molnova.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,R,S)-AHPC-PEG4-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This application note provides detailed protocols and data for the use of (S,R,S)-AHPC-PEG4-N3 , an E3 ligase ligand-linker conjugate, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The PEG4 linker provides a hydrophilic spacer to improve solubility and optimize the distance between the E3 ligase and the target protein. The terminal azide (N3) group allows for the facile conjugation to an alkyne-modified "warhead"—a ligand that binds to the protein of interest—via the CuAAC reaction. A prominent application is the conjugation with an alkyne-modified JQ1, a potent BET bromodomain inhibitor, to generate PROTACs that target BET proteins for degradation.[1][2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.
Applications
The primary application of this compound is in the synthesis of VHL-recruiting PROTACs for targeted protein degradation. A key example is the development of BET protein degraders for therapeutic intervention in oncology.[][4] By conjugating this compound with an alkyne-functionalized BET inhibitor like JQ1, researchers can create potent degraders of BRD2, BRD3, and BRD4.
Quantitative Data
The following table summarizes representative data for VHL-based PROTACs synthesized via CuAAC, demonstrating their efficacy in cell-based assays. While specific data for PROTACs using the exact this compound linker may vary, these values provide a benchmark for expected performance.
| PROTAC Target | Warhead | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | JQ1 derivative | VHL | PEG | Low nM | >90 | NCI-H661 | [5] |
| PARP1 | Rucaparib derivative | (S,R,S)-AHPC | PEG4 | 82 nM | N/A | 293T | [6] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized warhead (e.g., an alkyne derivative of JQ1).
Materials:
-
This compound
-
Alkyne-functionalized warhead (e.g., (+)-JQ1-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Nitrogen gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized warhead (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add DMSO to achieve a final reaction concentration of approximately 1-10 mM.
-
Degas the solution by bubbling with nitrogen for 10-15 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA/TBTA (0.5 equivalents).
-
Add the copper/ligand premix to the reaction vial.
-
-
Initiation of the Reaction:
-
Add freshly prepared sodium ascorbate solution (1 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Protect the reaction from light.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Combine:\n- this compound\n- Alkyne-Warhead\n- Solvent (DMSO)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas with Nitrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Prepare & Add Catalyst:\n- CuSO4\n- THPTA/TBTA", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate with\nSodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="React at Room Temperature\n(1-4 hours)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by LC-MS", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Prep-HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final PROTAC", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Degas [color="#5F6368"]; Degas -> Catalyst [color="#5F6368"]; Catalyst -> Initiate [color="#5F6368"]; Initiate -> React [color="#5F6368"]; React -> Monitor [color="#5F6368"]; Monitor -> Purify [label="Complete", fontcolor="#202124", color="#34A853"]; Monitor -> React [label="Incomplete", fontcolor="#202124", color="#EA4335"]; Purify -> End [color="#5F6368"]; } .dot Figure 2: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Collect the cell lysate and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low reaction yield in CuAAC | Oxidation of Cu(I) to inactive Cu(II) | Ensure proper degassing of the reaction mixture. Use a freshly prepared solution of sodium ascorbate. Increase the ligand-to-copper ratio (e.g., 5:1). |
| Poor solubility of reactants | Co-solvents such as t-butanol or isopropanol can be added to the reaction mixture. | |
| No or low protein degradation | Poor cell permeability of the PROTAC | Modify the linker to improve physicochemical properties. The PEG4 linker in this compound is designed to enhance solubility. |
| Ineffective ternary complex formation | Synthesize a library of PROTACs with different linker lengths and attachment points to optimize the geometry of the ternary complex. | |
| PROTAC instability | Assess the metabolic stability of the PROTAC in vitro. |
References
Application Notes and Protocols for the Synthesis of a PROTAC Using (S,R,S)-AHPC-PEG4-N3 and a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful new modality in drug discovery.[1][2]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
This document provides a detailed guide for the synthesis of a PROTAC using the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (S,R,S)-AHPC, conjugated to a polyethylene glycol (PEG) linker with a terminal azide ((S,R,S)-AHPC-PEG4-N3). The synthesis is achieved through a highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an alkyne-functionalized target binder.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | Commercially Available | Varies |
| Alkyne-modified Target Binder | Synthesized or Custom Order | N/A |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 270997 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |
| Water, HPLC Grade | Fisher Scientific | W6 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 302031 |
Experimental Protocols
Synthesis of an Alkyne-Modified Target Binder
The synthesis of an alkyne-modified target binder is a crucial first step. The strategy will depend on the specific structure of the target binder and the available functional groups for modification. A common approach is to introduce a terminal alkyne via an ether or amide linkage. Below is a representative example for the alkynylation of a kinase inhibitor with an available hydroxyl group.
Example: Synthesis of an Alkyne-Modified Kinase Inhibitor
-
Dissolve the Kinase Inhibitor: Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.
-
Add Base: Add a suitable base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.
-
Add Alkynylating Agent: After stirring for 30 minutes, add propargyl bromide (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench and Extract: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the alkyne-modified target binder.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified target binder to this compound.
Reaction Setup:
-
Prepare Stock Solutions:
-
Copper(II) Sulfate: 20 mM in HPLC-grade water.
-
THPTA: 100 mM in HPLC-grade water.
-
Sodium Ascorbate: 100 mM in HPLC-grade water (prepare fresh).
-
This compound: 10 mM in anhydrous DMF.
-
Alkyne-modified Target Binder: 10 mM in anhydrous DMF.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified target binder (1.0 eq).
-
Add this compound (1.1 eq).
-
Add DMF to achieve a final reaction concentration of approximately 5-10 mM.
-
Add the THPTA stock solution (5 eq relative to CuSO4).
-
Add the CuSO4 stock solution (0.1 eq).
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (10 eq relative to CuSO4) to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to confirm the formation of the desired PROTAC product.
-
Purification of the PROTAC
-
Quench the Reaction: Dilute the reaction mixture with an equal volume of water.
-
Preparative HPLC: Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.
-
Fraction Collection: Collect the fractions containing the desired product based on UV absorbance.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Characterization of the PROTAC
-
LC-MS: Confirm the identity and purity of the final PROTAC. The expected mass will be the sum of the molecular weights of the alkyne-modified target binder and this compound.
-
NMR: Confirm the structure of the PROTAC using 1H and 13C NMR spectroscopy. The formation of the triazole ring will result in characteristic chemical shifts.
Data Presentation
Table 1: Representative Yield and Purity of a Synthesized PROTAC
| Parameter | Value | Method |
| Reaction Yield | 55-90%[1] | Isolated yield after HPLC purification |
| Purity | >95% | HPLC at 254 nm |
| Identity Confirmation | Expected Mass Observed | High-Resolution Mass Spectrometry (HRMS) |
Table 2: Representative Biological Activity of a VHL-Recruiting PROTAC
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PI3K | MDA-MB-231 | 42.23 - 227.4 | >70 | [3] |
| mTOR | MDA-MB-231 | 45.4 | ~75 | [3] |
| BRD4 | NCI-H661 | <1000 | >90 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizations
Caption: Experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated degradation of STING protein.
References
Revolutionizing Cancer Research: Applications of (S,R,S)-AHPC-PEG4-N3 in Targeted Protein Degradation
Application Notes and Protocols for Targeted Protein Degradation of BRD4 using VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins implicated in disease pathogenesis. A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a compelling therapeutic target in oncology and other diseases. BRD4 plays a pivotal role in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to promoters and enhancers of key oncogenes, such as c-MYC.
This document provides detailed application notes and experimental protocols for the targeted degradation of BRD4 using PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Mechanism of Action of VHL-based BRD4 PROTACs
VHL-based BRD4 PROTACs function by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the BRD4 protein. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, offering a potent and sustained pharmacological effect.
Application Notes and Protocols for Cell-Based Protein Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, induce the degradation of the target protein.[1][2][3] This approach offers the potential to target proteins previously considered "undruggable."[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of protein degraders.
Core Concepts: The Ubiquitin-Proteasome System
The majority of intracellular proteins are degraded via the ubiquitin-proteasome system (UPS).[4][5] This is the primary pathway hijacked by many protein degrader technologies.[1][2] The process involves two main steps: the tagging of the target protein with ubiquitin and the subsequent degradation of the tagged protein by the proteasome.[4][5]
Ubiquitination Cascade:
-
Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[6][7][8]
-
Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[6][7][8]
-
Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 to the target protein.[6][7][8]
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which acts as a signal for degradation.[6][7]
Proteasomal Degradation:
The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down the target protein into smaller peptides.[6][7][9]
Signaling Pathway Diagram
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
Experimental Workflow
A typical workflow for evaluating a protein degrader involves a series of cell-based assays to confirm target engagement, degradation, and the downstream functional consequences.
Caption: General experimental workflow for cell-based protein degradation assays.
Detailed Experimental Protocols
Cell Culture and Treatment
Materials:
-
Appropriate cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Protein degrader compound (e.g., PROTAC)
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.[10]
-
Prepare serial dilutions of the protein degrader compound and a vehicle control in complete cell culture medium.
-
Treat the cells with the desired concentrations of the degrader and vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[1]
Sample Preparation (Cell Lysis)
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][11]
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.[11]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.[12][13]
Protein Quantification Methods
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a sample.[14]
Protocol:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[1]
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[1]
Flow cytometry can be used to quantify the level of a target protein in individual cells, providing a high-throughput method for analysis.[2][15]
Protocol:
-
Cell Harvesting and Fixation: After treatment, harvest the cells and wash them with PBS. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., saponin or Triton X-100) to allow antibodies to enter the cells.[16]
-
Intracellular Staining: Incubate the permeabilized cells with a fluorescently labeled primary antibody against the POI.[16]
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.[16]
-
Analysis: Analyze the median fluorescence intensity (MFI) to determine the extent of protein degradation.[16]
ELISA is a plate-based assay that can be used for the quantitative determination of a target protein in cell lysates.[10][12]
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the POI.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the cell lysates to the wells and incubate to allow the POI to bind to the capture antibody.[10]
-
Detection Antibody: Add a detection antibody that is also specific for the POI. This antibody is typically biotinylated.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.[10]
-
Measurement: Measure the absorbance or luminescence using a plate reader and quantify the protein concentration by comparing to a standard curve.[10]
Data Presentation
Quantitative data from protein degradation assays should be summarized in a clear and structured format to allow for easy comparison of different compounds, concentrations, and time points. Key parameters to report include DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[16]
Table 1: Summary of Protein Degradation Data
| Compound ID | Target Protein | Cell Line | Assay Method | Time Point (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-A | Protein X | Cell Line Y | Western Blot | 24 | 50 | >90 |
| Degrader-B | Protein X | Cell Line Y | Western Blot | 24 | 150 | >95 |
| Degrader-A | Protein X | Cell Line Y | Flow Cytometry | 16 | 65 | 85 |
| Degrader-B | Protein X | Cell Line Y | Flow Cytometry | 16 | 200 | 90 |
| Degrader-A | Protein X | Cell Line Z | ELISA | 24 | 75 | >80 |
| Degrader-B | Protein X | Cell Line Z | ELISA | 24 | 250 | >85 |
Table 2: Time-Course of Protein Degradation by Degrader-A in Cell Line Y (Western Blot)
| Concentration (nM) | 2h (% Degradation) | 4h (% Degradation) | 8h (% Degradation) | 16h (% Degradation) | 24h (% Degradation) |
| 1 | 5 | 15 | 30 | 45 | 50 |
| 10 | 10 | 25 | 50 | 70 | 80 |
| 100 | 20 | 40 | 75 | 90 | >95 |
| 1000 | 25 | 50 | 85 | >95 | >95 |
Conclusion
The successful development of targeted protein degraders relies on a robust and well-designed set of cell-based assays. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to quantify protein degradation, elucidate the mechanism of action, and assess the functional consequences of target protein knockdown. By employing these methodologies, scientists can effectively advance the discovery and development of novel protein degrader therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaybiotechnology.com [assaybiotechnology.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ELISA Protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. westernblot.cc [westernblot.cc]
- 15. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][4] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the PROTAC, the target protein (POI), and an E3 ubiquitin ligase.[3][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.[3][6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[7]
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control) and a non-degrading inhibitor for the target protein as a negative control.[7]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[7]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[7]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Assay Kit: BCA or Bradford assay.[7]
-
Sample Buffer: 4X Laemmli sample buffer.[7]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[7]
-
Running Buffer: Tris-Glycine-SDS buffer.[7]
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[7]
-
Membranes: PVDF or nitrocellulose membranes.[7]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]
-
Primary Antibodies: Specific antibody against the target protein and a loading control antibody (e.g., anti-GAPDH, anti-α-tubulin).[7]
-
Secondary Antibody: HRP-conjugated secondary antibody.[7]
-
Chemiluminescent Substrate: ECL substrate.[7]
-
Imaging System: Chemiluminescence imager.[7]
Step-by-Step Methodology
1. Cell Seeding and Treatment [7]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7]
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a non-degrading inhibitor as a negative control.[1]
2. Cell Lysis and Protein Quantification [7]
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
3. Sample Preparation and SDS-PAGE [7]
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[7]
4. Protein Transfer [7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][7]
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
5. Immunoblotting [1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Repeat the immunoblotting process for the loading control protein.
6. Detection and Analysis [1]
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Data Presentation and Analysis
The quantitative data from the Western blot analysis should be summarized in tables for easy comparison of the effects of different PROTAC concentrations and treatment durations.[7] A dose-response curve can then be generated to determine the DC50 and Dmax values.[1]
Example Data Table
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 500 | 0.08 | 92 |
| 1000 | 0.05 | 95 |
Troubleshooting
-
No or weak target protein signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[7]
-
High background: Optimize the blocking step and the washing times.
-
Inconsistent loading control: Ensure accurate protein quantification and equal loading of samples.
-
Signal outside linear range: Adjust the amount of protein loaded or the exposure time to ensure the signal intensity for both the target protein and the loading control falls within the linear range of detection.[1]
Conclusion
Western blotting is a robust and reliable method for quantifying PROTAC-mediated protein degradation.[1][4] This detailed protocol provides a comprehensive guide for researchers to effectively design, execute, and interpret Western blot experiments in the context of PROTAC development. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for advancing targeted protein degradation research. For higher throughput screening, alternative methods such as In-Cell Western assays or capillary-based Western systems can be considered as complementary approaches.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
Troubleshooting & Optimization
improving (S,R,S)-AHPC-PEG4-N3 solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG4-N3, a PROTAC linker incorporating a VHL E3 ligase ligand. The following information addresses common solubility challenges in DMSO and offers strategies to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 45 mg/mL, which corresponds to a concentration of 65.2 mM.[1] It is often recommended to use sonication to facilitate dissolution.[1]
Q2: Why is the PEG4 linker included in the this compound structure?
A2: The hydrophilic polyethylene glycol (PEG) spacer is incorporated to enhance the aqueous solubility of the molecule and the resulting PROTAC conjugate.[2]
Q3: Can the final PROTAC molecule's properties affect the solubility of the this compound linker portion?
A3: Yes, the properties of the conjugated target protein ligand can significantly influence the overall solubility of the final PROTAC molecule, which may impact the apparent behavior of the linker component in solution.[3]
Q4: Are there general strategies to improve the solubility of PROTACs that could be relevant for conjugates made with this linker?
A4: Absolutely. Common strategies to enhance PROTAC solubility include optimizing the linker structure, introducing ionizable groups, using co-solvents, adjusting the pH, and employing formulation techniques like creating amorphous solid dispersions.[3][4][5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty dissolving this compound in DMSO at the expected concentration. | - Compound form: The physical form (e.g., crystalline vs. amorphous) can affect dissolution rates.- Residual solvent/moisture: May hinder interaction with DMSO.- Temperature: Dissolution may be slower at lower temperatures. | - Sonication: Use a bath sonicator to aid dissolution.[1]- Gentle Warming: Warm the solution gently (e.g., to 37°C).- Vortexing: Ensure thorough mixing by vortexing the sample. |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | - Rapid solvent change: A drastic shift in solvent polarity can cause the compound to crash out of solution.[7]- Low aqueous solubility: The intrinsic properties of the compound may lead to poor solubility in aqueous media despite the PEG linker.[3]- Buffer composition: The pH or salt concentration of the aqueous buffer may not be optimal for solubility.[3][7] | - Gradual Solvent Exchange: Perform a stepwise dialysis or buffer exchange, gradually increasing the proportion of the aqueous buffer.[7]- Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or isopropanol to the aqueous buffer.[7]- pH Adjustment: Modify the pH of the aqueous buffer. The presence of ionizable groups can be leveraged to improve solubility.[3] |
| The final PROTAC conjugate synthesized with this compound has poor solubility. | - Physicochemical properties of the target ligand: The attached ligand may be highly lipophilic, counteracting the solubilizing effect of the PEG linker.[3]- Overall molecule properties: The high molecular weight and potential for intramolecular hydrogen bonding can reduce solubility.[4] | - Formulation Strategies: Consider creating an amorphous solid dispersion (ASD) of the final PROTAC to improve its dissolution profile.[5]- Use of Solubilizing Agents: Employ excipients such as cyclodextrins or surfactants to enhance solubility in your experimental medium.[3]- Structural Modification (for future analogs): If feasible in your discovery process, consider linker optimization by incorporating more polar or ionizable groups, such as piperazine or piperidine moieties.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., up to 45 mg/mL).
-
Dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the vial in a bath sonicator and sonicate for 10-15 minutes.
-
If necessary, gently warm the solution to 30-37°C while mixing.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is intended for the final PROTAC conjugate to improve its solubility.
-
Dissolution: Dissolve the PROTAC and a selected polymer (e.g., PVP, HPMC-AS) in a suitable organic solvent in which both are soluble (e.g., methanol, acetone). Ensure the solution is clear and homogenous.
-
Solvent Evaporation:
-
Attach the flask containing the solution to a rotary evaporator.
-
Set the water bath to a temperature appropriate for the solvent (e.g., 40°C).
-
Gradually reduce the pressure to evaporate the solvent, leaving a thin film on the flask wall.
-
-
Drying: Place the flask under a high-vacuum pump overnight to remove any residual solvent.
-
Collection and Characterization:
-
Carefully scrape the solid dispersion from the flask.
-
It is recommended to characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous state.
-
Visualizing Experimental Workflows
Caption: A workflow for preparing and troubleshooting solutions of this compound.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. (S, R, S)-AHPC-PEG4-acid, 2172820-12-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Synthesis with Azide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTACs utilizing azide linkers, particularly those involving Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My CuAAC (click) reaction for the final PROTAC assembly is showing low to no yield. What are the common causes and how can I fix it?
Low or no yield in the final CuAAC step is a frequent issue. The problem often lies with the catalyst, reagents, or reaction conditions. Here’s a systematic guide to troubleshooting.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to Cu(II).
-
Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate. Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.[1]
-
-
Poor Reagent Quality: Degradation of the azide or alkyne-functionalized intermediates can prevent the reaction.
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to incomplete reactions.
-
Solution: A slight excess (1.1-1.5 equivalents) of one of the components (either azide or alkyne) can drive the reaction to completion. The ratio of the copper catalyst to the ligand is also critical; a 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.[1]
-
-
Presence of Interfering Functional Groups: Certain functional groups, particularly thiols (e.g., from residual DTT in protein samples or cysteine residues), can interfere with the copper catalyst.
-
Solution: If applicable, remove reducing agents like DTT through buffer exchange or dialysis before the reaction. Thiol-containing molecules can be pre-treated with a blocking agent like N-ethylmaleimide (NEM).[1]
-
-
Steric Hindrance: If the azide or alkyne group is sterically hindered within one of the PROTAC precursors, it may be inaccessible for reaction.
-
Solution: While difficult to change for a given precursor, sometimes altering the linker attachment point on the ligand can resolve this. For bioconjugation, performing the reaction under denaturing conditions (e.g., with 1% SDS) can improve accessibility, if compatible with the final application.[1]
-
Experimental Protocol: Standard CuAAC for PROTAC Synthesis
This protocol outlines a general procedure for the final coupling of an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.
-
Reagent Preparation:
-
Dissolve the alkyne-containing precursor (1.0 eq) and the azide-containing precursor (1.1 eq) in a suitable solvent (e.g., DMF/H₂O, THF/H₂O, or DMSO).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in degassed water).
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (e.g., 0.5 M in degassed water).
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) if needed.
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved alkyne and azide precursors.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Sodium Ascorbate (0.5-1.0 eq) to the reaction mixture.
-
Add the Copper(II) Sulfate solution (0.1-0.2 eq). If using a ligand, pre-mix the CuSO₄ and ligand before adding to the main reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed. Reactions are often complete within 1-4 hours but can be left overnight.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts and other water-soluble components.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography (normal or reverse-phase) to yield the final PROTAC.[4]
-
FAQ 2: I'm observing significant side products. What are they and how can I minimize them?
Side reactions can complicate purification and reduce the yield of the desired PROTAC.
Common Side Reactions:
-
Oxidative Damage: Copper catalysts, especially in the presence of ascorbate, can generate reactive oxygen species (ROS) that may degrade sensitive functional groups on your PROTAC precursors.[5][6]
-
Homodimerization of Alkynes (Glaser Coupling): In the presence of Cu(I) and an oxidant (like O₂), terminal alkynes can dimerize.
-
Solution: Strict exclusion of oxygen is critical. Ensure the reducing agent (sodium ascorbate) is in sufficient excess to maintain a reducing environment and keep the copper in the +1 oxidation state.
-
-
Reactions with Ascorbate Byproducts: The oxidation product of ascorbate, dehydroascorbate, is an electrophile that can react with nucleophilic residues like lysines, potentially leading to unwanted adducts.[6]
Data Presentation: Comparison of CuAAC Conditions
Optimizing reaction conditions is key to maximizing yield and minimizing side products. The choice of ligand and solvent can have a significant impact.
| Catalyst System | Ligand | Solvent System | Typical Yield Range | Key Advantages | Potential Issues |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | 60-85% | Simple, inexpensive reagents. | Prone to catalyst oxidation; potential for side reactions. |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 80-95% | Protects catalyst, reduces ROS, accelerates reaction.[7] | Ligand adds cost and complexity. |
| Cu(I) source (e.g., CuBr) | TBTA | THF, DCM | 75-95% | Avoids in-situ reduction, can be faster. | Cu(I) salts are oxygen-sensitive and require careful handling. |
Data compiled from typical outcomes in synthetic organic chemistry literature.
FAQ 3: My azide-containing intermediate seems unstable. What are the best practices for handling and storing it?
Organic azides can be high-energy compounds and require careful handling.
-
Thermal Stability: Low molecular weight alkyl azides can be particularly unstable and may decompose, sometimes explosively, upon heating.[2] It is generally advised to avoid heating concentrated solutions of organic azides.
-
Reductive Instability: Azides are readily reduced to amines. Avoid exposure to strong reducing agents (e.g., LiAlH₄, H₂/Pd) until the desired synthetic step.[9]
-
Storage: Store azide intermediates in a cool, dark place. For long-term storage, consider storing them as solutions in an appropriate solvent at low temperatures (-20°C).
-
Safety: Always handle organic azides behind a blast shield, especially when working on a larger scale or with new, uncharacterized compounds. Low-nitrogen-content azides ((nC + nO) / nN ≥ 3) are generally more stable.[2]
FAQ 4: What are the most effective methods for purifying PROTACs synthesized via click chemistry?
The final PROTAC is often a high molecular weight, "greasy" molecule that can be challenging to purify.
-
Reverse-Phase Chromatography (e.g., C18): This is one of the most common and effective methods for purifying PROTACs.[4] A gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically used.
-
Normal-Phase Silica Gel Chromatography: While less common for the final PROTAC, it can be effective if the molecule is not excessively polar. It is often used for purifying the less polar azide or alkyne precursors.[4]
-
Preparative HPLC: For obtaining highly pure material for biological assays, preparative reverse-phase HPLC is the gold standard.
Mandatory Visualizations
PROTAC Synthesis Workflow via Click Chemistry
Caption: General workflow for PROTAC synthesis using CuAAC (click chemistry).
Troubleshooting Logic for Low CuAAC Yield
Caption: A troubleshooting flowchart for diagnosing low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. Organic Azides and Azide Sources [sigmaaldrich.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Click Chemistry for (S,R,S)-AHPC-PEG4-N3
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (S,R,S)-AHPC-PEG4-N3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring your experiments are successful.
This compound is a versatile E3 ligase ligand-linker conjugate used in PROTAC technology. It features an azide group, making it suitable for click chemistry reactions with alkyne-containing molecules.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a CuAAC reaction with this compound?
A typical CuAAC reaction mixture includes:
-
An alkyne-functionalized molecule.
-
This compound (the azide-functionalized molecule).
-
A copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent.[6][7][8]
-
A reducing agent (e.g., sodium ascorbate) to maintain the copper in the active Cu(I) state.[7][9]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst and accelerate the reaction.[7][10]
-
A suitable solvent system.
Q2: Which copper source is recommended?
The most convenient and common method is the in situ generation of the active Cu(I) catalyst from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[8][11] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but they are prone to oxidation.
Q3: Is a ligand necessary for the reaction?
While the reaction can sometimes proceed without a ligand, using one is highly recommended.[11] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst against oxidation and disproportionation, which can prevent catalyst failure and increase reaction efficiency.[10][11][12] For reactions in aqueous media, a water-soluble ligand like THPTA is particularly beneficial.[13]
Q4: What is the optimal reaction temperature?
CuAAC reactions are typically efficient at a range of temperatures, from 4°C to 37°C.[14] Room temperature is often sufficient for many reactions.[14] If the reaction is slow, gentle heating (e.g., to 37-50°C) can increase the reaction rate, provided the reactants are stable at that temperature.[15][16]
Q5: What are common side reactions to be aware of?
A primary side reaction is the oxidative homocoupling of the alkyne partner, known as Glaser coupling. This can be minimized by ensuring a sufficiently reducing environment (e.g., using an adequate amount of sodium ascorbate) and by degassing the reaction mixture to remove oxygen.[11][17]
Troubleshooting Guide
This section addresses specific issues you might encounter during your click chemistry experiments with this compound.
Problem: Low or No Product Yield
| Potential Cause | Solution |
| Inactive Catalyst | The Cu(I) catalyst is sensitive to oxidation. Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.[18] Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[12] |
| Suboptimal Reagent Concentrations | The concentrations of reactants and catalyst components are crucial. Refer to the quantitative data table below for recommended ranges. It may be necessary to titrate the concentrations of the copper, ligand, and reducing agent to find the optimal conditions for your specific substrates. |
| Poor Solubility of Reactants | This compound has a PEG linker to improve solubility, but your alkyne partner may have limited solubility in the chosen solvent. Try a different solvent system, such as a mixture of water with a co-solvent like DMSO, DMF, or t-BuOH.[9][11][19] Gentle heating can also improve solubility.[9] |
| Steric Hindrance | If either the azide or alkyne is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or reaction time may help overcome this.[9] Using a ligand can also be beneficial in such cases.[20] |
| Inappropriate Ligand-to-Copper Ratio | An incorrect ratio can lead to poor results. A common starting point is a ligand-to-copper ratio of 5:1.[9] |
Problem: Presence of Multiple Products
| Potential Cause | Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction is promoted by oxygen. Increase the concentration of the reducing agent (sodium ascorbate) and ensure all solutions are thoroughly degassed before initiating the reaction.[11] |
| Degradation of Reactants | Some molecules can be sensitive to the reaction conditions. If you suspect degradation, analyze your starting materials and product mixture by LC-MS or NMR to identify any unexpected species. Consider running the reaction at a lower temperature. |
Data Presentation: Recommended Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values may require optimization depending on your specific alkyne substrate.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can drive the reaction to completion.[6] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents | Lower concentrations are often sufficient, especially with a good ligand. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Should be in excess relative to the copper. Prepare fresh.[6] |
| Ligand (e.g., THPTA) | 0.01 - 0.1 equivalents | Typically used in a 1:1 to 5:1 ratio with copper.[9] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be increased to 37-50°C to accelerate slow reactions.[14][15][16] |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS. |
| Solvent | Aqueous buffer, DMSO, DMF, t-BuOH/H₂O | Co-solvents can be used to improve solubility.[11][14] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization.
1. Preparation of Stock Solutions:
-
Alkyne-functionalized molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
This compound: Prepare a stock solution in the same solvent.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare this solution fresh immediately before use).
2. Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the ligand stock solution (e.g., THPTA, to a final concentration of 0.05-0.5 mM).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (to a final concentration of 0.01-0.1 mM) followed by the freshly prepared sodium ascorbate stock solution (to a final concentration of 0.1-1.0 mM).[6]
3. Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC or LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, it can be quenched by exposure to air or by adding a chelating agent like EDTA.
-
The product can be purified by standard methods such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.[21][22]
Mandatory Visualizations
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Troubleshooting workflow for optimizing CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. (S,R,S)-AHPC-PEG4-Azide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
troubleshooting low yield in PROTAC conjugation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis and conjugation of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields during PROTAC conjugation, presented in a question-and-answer format.
Q1: My amide coupling reaction for PROTAC synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in amide coupling are a common challenge. A systematic approach to troubleshooting is crucial. Here are the initial checks to perform:
-
Reagent Quality: Ensure all reagents are of high purity and anhydrous.
-
Amine and Carboxylic Acid: Verify the purity and accurate quantification of your starting materials. Impurities can interfere with the reaction.
-
Coupling Reagents (e.g., HATU, HOBt/EDC): These reagents are often moisture-sensitive. Use fresh reagents and handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Base (e.g., DIPEA, Et3N): Ensure the base is free of water and other impurities. Use of an inappropriate or impure base can lead to side reactions.
-
Solvent: Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated intermediates.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. A common starting point is a slight excess of the carboxylic acid and coupling reagents relative to the amine.[1]
-
Temperature: Most amide couplings are performed at room temperature or 0 °C. If the reaction is sluggish, gentle heating may be necessary, but be aware that higher temperatures can promote side reactions.[1]
-
Reaction Time: Monitor the reaction progress using techniques like LC-MS to determine the optimal reaction time. Incomplete reactions are a frequent cause of low yields.[2]
-
-
Side Reactions: Be aware of potential side reactions, such as the formation of N-acylurea byproducts when using carbodiimides (like EDC), which can consume your starting material. The choice of coupling reagent and additives like HOBt can help minimize these side reactions.
Q2: I am using click chemistry for my PROTAC conjugation, but the yield is poor. What should I troubleshoot?
A2: While click chemistry is generally efficient, several factors can lead to low yields in the context of complex PROTAC synthesis.[3]
-
Catalyst and Ligand:
-
Copper(I) Source: Ensure you have an active Cu(I) catalyst. If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh.[4]
-
Ligand: The choice of ligand (e.g., THPTA) is critical for stabilizing the Cu(I) catalyst and preventing side reactions. Ensure the correct ligand-to-copper ratio is used.[4]
-
-
Reactant Quality:
-
Azide and Alkyne Purity: Impurities in your azide- or alkyne-functionalized starting materials can inhibit the catalyst or participate in side reactions.[5]
-
-
Reaction Conditions:
-
Oxygen Exclusion: The Cu(I) catalyst is sensitive to oxidation. Degas your solvent and run the reaction under an inert atmosphere.
-
Solvent: While often performed in aqueous or mixed aqueous/organic solvents, ensure your PROTAC precursors are soluble in the chosen system.[3]
-
Q3: How can I improve the purification of my PROTAC to increase the final isolated yield?
A3: PROTACs can be challenging to purify due to their often-high molecular weight and intermediate polarity.
-
Chromatography Method:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for PROTAC purification.[6] Optimize the gradient, column stationary phase (e.g., C18), and mobile phase additives (e.g., TFA or formic acid) to achieve good separation of your product from starting materials and byproducts.[7]
-
Flash Chromatography: For larger scale purifications or less polar PROTACs, normal-phase or reverse-phase flash chromatography can be effective.
-
-
Detection and Fraction Collection:
-
Use a UV detector at a wavelength where your PROTAC has strong absorbance.
-
If available, mass-directed fraction collection can be highly specific and improve the purity of the isolated product.[8]
-
-
Post-Purification Processing:
-
Ensure complete removal of HPLC solvents (e.g., by lyophilization) without degrading the product.
-
Q4: I suspect side reactions are consuming my starting materials. How can I identify the byproducts?
A4: Identifying byproducts is key to optimizing your reaction conditions.
-
LC-MS/MS: This is the primary tool for identifying components in your reaction mixture. Analyze the crude reaction mixture to identify the masses of potential byproducts. Fragmentation patterns (MS/MS) can help elucidate their structures.[9][10]
-
NMR Spectroscopy: For isolated impurities, 1H and 13C NMR can provide detailed structural information.[][12] Comparing the spectra of your impurities to your starting materials and expected product will help in their identification.[]
Quantitative Data Summary
Optimizing reaction parameters is critical for maximizing conjugation yield. The following table summarizes key parameters and their typical ranges for common PROTAC conjugation reactions.
| Parameter | Amide Coupling | Click Chemistry (CuAAC) | Typical Impact on Yield |
| Stoichiometry | |||
| Amine:Carboxylic Acid | 1 : 1.1-1.5 | - | Excess acid drives reaction to completion. |
| Coupling Reagent:Amine | 1.1-1.5 : 1 | - | Ensures complete activation of the carboxylic acid. |
| Base:Amine | 2-3 : 1 | - | Neutralizes acid byproducts and facilitates reaction. |
| Azide:Alkyne | - | 1 : 1 to 1.2 : 1 | Slight excess of one component can improve yield. |
| Copper Catalyst | - | 0.05-0.2 eq | Catalytic amounts are sufficient; excess can be detrimental. |
| Solvent | Anhydrous DMF, DCM, NMP[13] | t-BuOH/H₂O, DMSO[3] | Proper solubility and inertness are crucial. |
| Temperature | 0 °C to RT | RT | Room temperature is usually optimal. |
| Reaction Time | 2-24 hours | 1-12 hours | Monitor by LC-MS to avoid incomplete reaction or degradation. |
| Typical Yields | 20-70% | 50-95% | Highly dependent on substrate complexity. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in PROTAC Synthesis
This protocol provides a general guideline for the synthesis of a PROTAC via amide bond formation using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-functionalized molecule (e.g., linker-E3 ligase ligand)
-
Amine-functionalized molecule (e.g., warhead for the protein of interest)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
-
NMR for structural confirmation
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for another 5 minutes.
-
Add the amine-functionalized molecule (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Monitoring PROTAC Conjugation by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Prepare a small aliquot of the reaction mixture by taking ~5 µL and diluting it with an appropriate solvent (e.g., acetonitrile or methanol).
-
Inject the diluted sample onto the LC-MS system.
-
Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for separation.
-
Monitor the masses of the starting materials and the expected product in the mass spectrometer.
-
Analyze the chromatogram and mass spectra to determine the relative abundance of reactants and the product, and to identify any potential byproducts.[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Low PROTAC Conjugation Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low yield issues in PROTAC synthesis.
Caption: A decision tree for troubleshooting low PROTAC conjugation yields.
Diagram 2: General PROTAC Synthesis Workflow
This diagram illustrates the key steps in a typical PROTAC synthesis, from starting materials to the final, characterized product.
Caption: A flowchart illustrating the PROTAC synthesis and conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluore.com.cn [confluore.com.cn]
- 5. lumiprobe.com [lumiprobe.com]
- 6. rsc.org [rsc.org]
- 7. hplc.eu [hplc.eu]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. lcms.cz [lcms.cz]
- 10. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 13. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of AHPC-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My AHPC-based PROTAC shows poor target degradation in cells, but is active in biochemical assays. Could cell permeability be the issue?
A1: Yes, poor cell permeability is a common reason for discrepancies between biochemical and cellular activity of PROTACs.[1] Due to their high molecular weight and polar surface area, many PROTACs struggle to cross the cell membrane to reach their intracellular targets.[2][3] It is crucial to assess the cell permeability of your compound.
Q2: What are the key physicochemical properties influencing the cell permeability of AHPC-based PROTACs?
A2: Several physicochemical properties are critical determinants of PROTAC cell permeability. These include:
-
Molecular Weight (MW): While most PROTACs exceed the traditional "Rule of 5" guideline of <500 Da, a lower MW is generally preferred. A significant drop-off in permeability is often observed for compounds with a MW > 1000 Da.[2][4]
-
Lipophilicity (logP): An optimal lipophilicity is required. While increased lipophilicity can enhance membrane partitioning, excessively high logP can lead to poor aqueous solubility and non-specific binding.[5]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability. The formation of intramolecular hydrogen bonds can shield polar groups and reduce the dynamic PSA, a phenomenon sometimes referred to as the "chameleon effect".[5][6]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A lower number of HBDs and HBAs is favorable for cell permeability. Replacing amide bonds with esters, for example, can reduce the HBD count.[4][7]
-
Rotatable Bonds: A higher number of rotatable bonds can provide the conformational flexibility needed for the PROTAC to adopt a more compact, membrane-permeable conformation.[5]
Q3: How can I experimentally measure the cell permeability of my AHPC-based PROTAC?
A3: Several in vitro assays are commonly used to assess PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[4][8][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[5][8][9]
-
Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays: These methods can confirm that the PROTAC is reaching and binding to its target inside the cell, providing an indirect measure of cell penetration.[1][10]
Troubleshooting Guide
Problem: Low cell permeability of my AHPC-based PROTAC has been confirmed by a PAMPA or Caco-2 assay. What are my next steps?
Here is a troubleshooting workflow to guide you through strategies to improve the cell permeability of your AHPC-based PROTAC:
Caption: A troubleshooting workflow for addressing low cell permeability of AHPC-based PROTACs.
Strategies to Improve Cell Permeability
Linker Modification
The linker is a key component that can be modified to enhance cell permeability without altering the binding to the target protein and the VHL E3 ligase.[11]
-
Composition: Replacing polar linkers like polyethylene glycol (PEG) with more rigid and lipophilic moieties such as alkyl chains or aromatic rings can improve permeability.[12] However, the inclusion of some polar motifs like piperidine or piperazine can sometimes improve both solubility and permeability.[2][5]
-
Length: The optimal linker length needs to be determined empirically. Shorter, more rigid linkers can sometimes be beneficial.[5]
-
Attachment Points: Altering the points at which the linker is attached to the warhead or the AHPC ligand can influence the overall 3D conformation and permeability.[12]
Prodrug Strategy
A prodrug approach involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[5][12] This can significantly enhance cell permeability.
Caption: A diagram illustrating the prodrug strategy to improve PROTAC cell permeability.
Promoting Intramolecular Hydrogen Bonds (The "Chameleon Effect")
PROTACs with flexible linkers can adopt different conformations depending on their environment. In aqueous solution, they may be in an extended conformation, exposing their polar surface. However, in the lipophilic environment of the cell membrane, they can fold into a more compact structure, shielding polar groups through intramolecular hydrogen bonds.[6][12][13] This "chameleonic" behavior can enhance cell permeability. Designing linkers that favor such folded conformations is a promising strategy.
Caption: Illustration of the "chameleon effect" where a PROTAC changes conformation to enhance permeability.
Data Presentation
While specific comparative data for a wide range of AHPC-based PROTACs is proprietary, the following table summarizes the general impact of physicochemical properties on cell permeability based on published research.
| Physicochemical Property | General Trend for Improved Permeability | Rationale |
| Molecular Weight (MW) | Lower | Reduces the size penalty for crossing the membrane.[4] |
| Lipophilicity (cLogP) | Optimal range (not too high or low) | Balances membrane partitioning with aqueous solubility.[5] |
| Polar Surface Area (PSA) | Lower | Reduces the energy barrier for entering the lipophilic membrane.[6] |
| Hydrogen Bond Donors (HBDs) | Fewer | Decreases polarity and desolvation penalty.[4] |
| Hydrogen Bond Acceptors (HBAs) | Fewer | Decreases polarity.[4] |
| Rotatable Bonds | Higher (to a degree) | Allows for conformational flexibility to adopt a permeable state.[5] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[8] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[8]
Methodology:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare solutions: The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor wells of a 96-well plate are filled with the same buffer.
-
Assay incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Ceq])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, to model the human intestinal epithelium.[8][9] It measures both passive diffusion and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a monolayer. The integrity of the monolayer is typically verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): The culture medium in the apical (upper) compartment is replaced with a transport buffer containing the test PROTAC. The basolateral (lower) compartment contains fresh transport buffer. The plate is incubated at 37°C with gentle shaking.
-
Sampling: At various time points, samples are taken from the basolateral compartment and replaced with fresh buffer. The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): The reverse experiment is also performed to determine the extent of active efflux.
-
Calculate Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (PappB-A / PappA-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects with VHL-Recruiting PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VHL-recruiting PROTACs. The following information is designed to help you overcome common experimental challenges, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-recruiting PROTACs?
A1: Off-target effects with VHL-recruiting PROTACs can stem from several factors:
-
Warhead-related off-targets: The ligand targeting your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
VHL ligand-related off-targets: Although generally considered selective, the VHL ligand component could theoretically engage in unintended interactions.
-
Ternary complex-independent effects: The PROTAC molecule itself might exert pharmacological effects that are independent of protein degradation.[1]
-
Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology. This is known as the "hook effect".[1]
Q2: How can I experimentally distinguish between on-target and off-target toxicity?
A2: Differentiating between on-target and off-target toxicity is a critical step in PROTAC development. Here are several strategies you can employ:
-
Use of a negative control: Synthesize a control PROTAC that is structurally similar but inactive. This is often achieved by using an inactive enantiomer of the VHL ligand, which cannot bind to VHL. If this control molecule still produces toxicity, the effect is likely off-target and independent of VHL-mediated degradation.[2]
-
Orthogonal target knockdown: Use an alternative method, such as siRNA or CRISPR, to reduce the levels of your target protein. If the resulting cellular phenotype mimics the toxicity observed with your PROTAC, it suggests the toxicity is on-target.[2]
-
Rescue experiments: If the on-target toxicity is due to the loss of the protein's function, you may be able to rescue the phenotype by overexpressing a version of the target protein that is resistant to PROTAC-mediated degradation (e.g., by mutating the PROTAC binding site).[2]
Q3: My VHL-recruiting PROTAC shows weak or no degradation of my target protein. What are the possible reasons?
A3: A lack of target degradation can be attributed to several factors:
-
Suboptimal PROTAC concentration: The concentration might be too low for effective ternary complex formation or too high, leading to the "hook effect."[1]
-
Insufficient incubation time: The degradation process takes time. A time-course experiment is necessary to determine the optimal duration.[1]
-
Low expression of VHL E3 ligase: The cell line being used may not express sufficient levels of VHL.[1]
-
Poor ternary complex formation: The linker length or chemistry may not be optimal for the stable association of your target protein and VHL. The stability of this ternary complex is a better predictor of degradation than the binary binding affinity of the warhead to the target.[3]
-
PROTAC instability: The PROTAC molecule may be unstable in the cell culture media or within the cells.[1][2]
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| Off-target protein degradation | 1. Global Proteomics: Perform mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[4][5] 2. Negative Control: Treat cells with an inactive control PROTAC (e.g., with a mutated VHL ligand) to see if toxicity persists.[2] 3. Warhead Selectivity: If off-targets are identified, consider redesigning the warhead for higher selectivity towards your protein of interest.[2] |
| On-target toxicity in non-target tissues | 1. Dose Optimization: Determine the lowest effective dose that still achieves target degradation to minimize systemic exposure.[5] 2. Targeted Delivery: Explore targeted delivery strategies, such as antibody-drug conjugates (ADCs), to concentrate the PROTAC at the desired site.[5] |
| Degradation-independent pharmacology | 1. Inactive Control: Use an inactive epimer of the VHL ligand that doesn't bind to the E3 ligase but still binds to the target protein to assess non-degradative effects.[1] 2. Component Activity: Test the warhead and VHL ligand components as individual molecules to assess their intrinsic activities. |
Problem 2: Inconsistent or No Target Degradation
| Possible Cause | Troubleshooting Steps |
| "Hook Effect" | Perform a full dose-response curve with a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to observe if higher concentrations lead to reduced efficacy.[1] |
| Suboptimal Ternary Complex Formation | 1. Ternary Complex Assays: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to assess the formation and stability of the POI-PROTAC-VHL complex.[6] 2. Linker Optimization: Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve ternary complex cooperativity.[7][8] |
| Low VHL Expression | Confirm VHL protein expression levels in your cell line using Western blot or qPCR. If VHL levels are low, consider using a different cell line or a lentiviral system to overexpress VHL.[1] |
| PROTAC Instability | Assess the chemical stability of your PROTAC in cell culture medium and cell lysates over time using LC-MS.[1] |
Quantitative Data Summary
Table 1: Example Degradation and Binding Data for VHL-Recruiting PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Ternary Complex KD (nM) | Cooperativity (α) |
| MZ1 | BRD4 (BD2) | HeLa | ~25 | >90 | 18 | 15-26 |
| ARV-110 | Androgen Receptor | VCaP | <1 | >95 | N/A | N/A |
| ARV-471 | Estrogen Receptor | MCF-7 | <1 | >90 | N/A | N/A |
Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable across different studies and experimental conditions.[9][10]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with your VHL-recruiting PROTAC at its optimal degradation concentration (and a higher concentration to check for the hook effect).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (with a mutated VHL ligand).[5]
-
Incubate for a time point determined to be optimal for on-target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[11]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer to determine their sequence and the relative abundance of the reporter ions from the isobaric tags.
-
-
Data Analysis:
-
Use appropriate software to identify peptides and proteins and to quantify the relative protein abundance across the different treatment conditions.
-
Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[11]
-
Protocol 2: In-Cell Ternary Complex Formation using NanoBRET™ Assay
This protocol outlines a method to measure the formation of the POI-PROTAC-VHL ternary complex within living cells.
-
Cell Preparation and Transfection:
-
Co-transfect cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the energy donor) and another expressing HaloTag®-VHL (the energy acceptor).[6]
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag®-VHL fusion protein.[12]
-
-
PROTAC Treatment:
-
Add a serial dilution of your VHL-recruiting PROTAC to the cells in a multi-well plate.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.[12]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC experiments, with a specific focus on enhancing the formation of the critical ternary complex.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, it is crucial to first verify the integrity and activity of your individual components:
-
Protein Quality: Ensure that your target protein of interest (POI) and E3 ligase are correctly folded, pure, and active. Techniques like Dynamic Light Scattering (DLS) can be employed to check for protein aggregation.[1]
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule using methods such as NMR and mass spectrometry.[1]
-
Binary Interactions: Independently verify that your PROTAC can bind to both the target protein and the E3 ligase in binary binding assays.[1] Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.[1][2][3]
-
Assay Controls: Incorporate appropriate positive and negative controls in your experiments. A PROTAC known to form a stable ternary complex can serve as a positive control, while a non-binding molecule or an unrelated protein can be used as a negative control.[1]
Q2: My biochemical assay indicates ternary complex formation, but I don't see any protein degradation in my cellular experiments. What could be the reasons?
A2: Discrepancies between biochemical and cellular assay results are a common challenge in PROTAC development and can stem from several factors:
-
Cell Permeability: PROTACs are often large molecules and may exhibit poor cell membrane permeability.[1][4] Consider performing cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess this.[1]
-
Intracellular Availability: Even if a PROTAC can enter the cell, it might be subject to efflux pumps that actively remove it, thereby reducing its effective intracellular concentration.
-
Cellular Environment: The intracellular milieu is significantly more complex than an in vitro biochemical assay.[1] Factors such as endogenous protein concentrations, post-translational modifications, and the presence of competing molecules can all influence the formation of the ternary complex within a cellular context.[1] Live-cell assays like NanoBRET™ can provide valuable insights into ternary complex formation inside living cells.[1][5][6]
-
"Unproductive" Ternary Complex: The formation of a stable ternary complex does not always guarantee efficient degradation.[1][7] The geometry of the complex might not be optimal for the E3 ligase to effectively ubiquitinate the target protein. This issue can often be attributed to the linker length or the attachment points on the PROTAC molecule.[1][8]
Q3: I am observing a "hook effect" in my dose-response curve. What is it, and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[7][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][7][8][9]
To mitigate the hook effect:
-
Perform a Wide Dose-Response: Always conduct experiments with a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[7][9]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help to stabilize the ternary complex over the binary complexes, which in turn can reduce the hook effect.[7]
-
Biophysical Assays: Utilize biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed | Inefficient ternary complex formation. | Optimize PROTAC concentration to avoid the "hook effect".[9] Synthesize and test analogs with varying linker lengths and compositions to improve stability and geometry.[9][10] |
| Low protein expression of the target or E3 ligase. | Verify the expression levels of both the target protein and the E3 ligase in your cell model using techniques like Western Blotting.[9] | |
| Poor cell permeability or stability of the PROTAC. | Assess cell permeability using assays like CETSA or NanoBRET.[9] Evaluate the stability of the PROTAC in cell culture medium and lysates over time using LC-MS/MS.[9] | |
| Unproductive ternary complex formation. | Even if a ternary complex forms, its conformation might not be suitable for ubiquitination.[7] Consider redesigning the linker to alter the geometry of the complex.[7] | |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions. | Biochemical assays with purified proteins may not fully replicate the cellular environment.[9] Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays.[9] |
| "Hook effect" observed in dose-response curves | High PROTAC concentration leading to dominant binary complex formation. | Perform a wide dose-response experiment to identify the optimal concentration range.[7][9] Test lower concentrations (nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[7] |
| Low cooperativity. | Design PROTACs that exhibit higher positive cooperativity to stabilize the ternary complex.[7] | |
| Difficult to interpret SPR sensorgrams | Complex binding kinetics. | If sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events or conformational changes.[1] |
| Low binding response. | This could be due to poor protein activity, low-affinity interactions, or incorrect analyte concentrations.[1] | |
| Baseline drift. | May be caused by instability of the immobilized protein, buffer mismatch, or temperature fluctuations.[1] |
Quantitative Data Summary
Optimizing the linker is a critical aspect of PROTAC design, as its length and composition directly impact the stability and productivity of the ternary complex.[10][11] An improperly designed linker can lead to steric hindrance if it's too short, or an unstable and overly flexible complex if it's too long.[10]
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| ERα | CRBN | 16 | [5][12] in[10] |
| p38α | CRBN | 15-17 | [1] in[10] |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[10]
Table 2: Biophysical Parameters for PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Assay | Reference |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | - | 15 (ITC), 26 (SPR) | SPR, ITC | [2],[3] |
| 15b | Brd4BD2 | VHL | - | 600 nM | - | 15 | 19F NMR | [13] |
| BRD-5110 | PPM1D | CRBN | 1 nM (SPR) | ~3 µM (SPR) | - | - | SPR | [2] |
Note: Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complexes.[13][14]
Key Experimental Protocols
1. Ternary Complex Formation Assays (Biophysical)
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[10] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[2][3][10]
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. It can provide kinetic data (kon and koff) in addition to binding affinity (KD).[15]
-
Methodology:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Flow a solution of the PROTAC over the surface to measure binary binding affinity.
-
In a separate experiment, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase to measure ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[14]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event, providing thermodynamic parameters of the interaction (KD, ΔH, and ΔS).
-
Methodology:
-
Titrate the PROTAC into a solution containing one of the proteins to determine the binary binding affinity.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the other two components.[1]
-
-
-
Biolayer Interferometry (BLI):
-
Principle: Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding.
-
Methodology: Similar to SPR, one protein is immobilized on the biosensor tip, and the binding of the other components is measured. BLI is generally higher throughput than SPR and ITC but may have lower sensitivity.[3]
-
2. In-Cell Ternary Complex Formation Assay (NanoBRET™)
-
Principle: This is a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor fused to the target protein and E3 ligase, respectively.[16]
-
Methodology:
-
Co-express the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase in cells.
-
Add the HaloTag® fluorescent ligand to label the E3 ligase.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the formation of the ternary complex.[16]
-
3. Western Blot for Protein Degradation
-
Principle: A widely used technique to detect and quantify the amount of a specific protein in a sample.
-
Methodology:
-
Treat cells with the PROTAC at various concentrations for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Quantify the signal to determine the extent of protein degradation.[9]
-
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Caption: An integrated workflow combining biochemical and cellular assays is crucial for evaluating and optimizing ternary complex formation and subsequent protein degradation.
Caption: A decision tree to systematically troubleshoot the lack of PROTAC-mediated protein degradation, starting from binary binding checks to assessing cellular factors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: PEG Linker Stability in Biological Assays
Welcome to the technical support center for polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during biological assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main types of PEG linkers and how does this affect their stability?
A1: PEG linkers are broadly categorized into two main types: non-cleavable and cleavable.[1][2]
-
Non-cleavable PEG linkers form stable, permanent bonds that are designed to remain intact under physiological conditions.[1][2] These linkers are ideal for applications where long-term stability of the conjugate is required, such as in protein modification to extend circulation half-life.[1][2]
-
Cleavable PEG linkers are designed with labile bonds that can be broken under specific physiological or chemical conditions.[1] This allows for the controlled release of a conjugated molecule, such as a drug from an antibody-drug conjugate (ADC), at a target site.[1] Common cleavage mechanisms include sensitivity to pH, enzymes, or reducing agents.[1]
Q2: What are the primary factors that can cause instability of PEG linkers in biological assays?
A2: Several factors can contribute to the instability of PEG linkers in a biological setting:
-
pH: Certain types of cleavable linkers, such as hydrazones and acetals, are designed to be pH-sensitive and will break down in acidic environments like those found in tumor microenvironments or endosomes.[1][3][4] Ester-containing linkers are also susceptible to hydrolysis, a process that can be favored by acidic conditions.[5]
-
Enzymatic Cleavage: Linkers containing specific peptide sequences can be cleaved by proteases, such as cathepsins, which are often present in higher concentrations within tumor cells.[1][6][7][8] Carboxylesterase 1C (Ces1C) in serum has also been identified as an enzyme capable of cleaving certain peptide linkers.[9]
-
Oxidation: The polyether backbone of PEG is susceptible to degradation by molecular oxygen, which can be initiated by trace amounts of metal ions like iron.[10] This can lead to the formation of formaldehyde and formic acid.[10] Thioether linkages, in particular, are prone to oxidation.[11]
-
Hydrolysis: Linkages such as esters are susceptible to hydrolysis in aqueous environments.[5][11] The rate of hydrolysis is often dependent on pH.[5]
Q3: How does the length of a PEG linker impact the stability and performance of a bioconjugate?
A3: The length of the PEG linker is a critical parameter that can significantly influence the properties of a bioconjugate.[12]
-
Improved Hydrophilicity and Solubility: Longer PEG chains increase the overall hydrophilicity of the conjugate, which can help to mitigate aggregation, especially when working with hydrophobic payloads in ADCs.[12][13] This enhanced solubility can be crucial for formulation development.[13]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer plasma half-life.[12][14] This extended circulation time can result in greater accumulation at the target site.[12]
-
Steric Hindrance: The flexible nature of the PEG chain provides a "shielding" effect that can reduce non-specific interactions with other molecules and decrease immunogenicity.[13][15] However, a very long PEG chain might also sterically hinder the interaction of the conjugated molecule with its target.[14]
-
Impact on Cytotoxicity: In the context of ADCs, longer PEG chains have been observed in some cases to decrease in vitro cytotoxicity, but this can be offset by the improved half-life, leading to enhanced in vivo efficacy.[16]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Linker and Off-Target Effects
Symptoms:
-
Detection of free payload in plasma or serum stability assays.
-
Higher than expected systemic toxicity in in vivo models.
-
Loss of conjugate integrity observed in analytical assays (e.g., LC-MS).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| pH-sensitive linker instability at physiological pH | Verify the pH stability profile of your linker. If using a pH-sensitive linker, ensure it is stable at physiological pH (~7.4) and only cleaves at the desired lower pH. Consider switching to a linker with a different pH sensitivity profile or a non-cleavable linker if controlled release is not required. |
| Enzymatic cleavage in plasma/serum | Perform plasma/serum stability assays to determine the rate of cleavage. Identify the specific enzyme responsible if possible (e.g., using protease inhibitors). Consider modifying the linker design to be less susceptible to enzymatic degradation, for instance by altering the peptide sequence.[8][9] |
| Hydrolytic instability of the linkage | Assess the hydrolytic stability of the conjugate in buffer at physiological pH and temperature. If hydrolysis is significant, consider using a more stable linkage chemistry. |
Issue 2: Aggregation of the PEGylated Bioconjugate
Symptoms:
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC).
-
Precipitation of the sample during storage or after conjugation.
-
Reduced biological activity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient hydrophilicity | Increase the length of the PEG linker to enhance the hydrophilicity of the conjugate, which can help to prevent hydrophobic interactions that lead to aggregation.[12][14] Branched or multi-arm PEG linkers can also be effective at solubilizing hydrophobic payloads.[13][17] |
| High drug-to-antibody ratio (DAR) with hydrophobic payloads | For ADCs, a high DAR with a hydrophobic drug can drive aggregation. Using a hydrophilic PEG linker can enable higher DARs without inducing significant aggregation.[14][17] |
| Suboptimal buffer conditions | Optimize the pH and ionic strength of the formulation buffer to minimize protein-protein interactions that can lead to aggregation. |
Issue 3: Loss of Biological Activity After PEGylation
Symptoms:
-
Reduced binding affinity of an antibody to its antigen.
-
Decreased enzymatic activity of a PEGylated enzyme.
-
Lower than expected cytotoxicity of an ADC in vitro.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric hindrance at the active/binding site | The PEG chain may be physically blocking the active or binding site of the biomolecule. Try using a shorter PEG linker or a different conjugation site that is further away from the critical functional domains. |
| Conformational changes induced by conjugation | The conjugation process itself might alter the three-dimensional structure of the biomolecule. Use biophysical techniques like circular dichroism to assess for structural changes.[15] Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.[15] |
| Linker cleavage in in vitro assay medium | If using a cleavable linker, it might be unstable in the cell culture medium, leading to premature release of the payload and inaccurate assessment of activity. Test the stability of the conjugate in the assay medium over the time course of the experiment. |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of Different Linker Chemistries
| Linker Type | pH 4.5 - 5.0 | pH 6.0 | pH 7.4 | Reference |
| Acyl Hydrazone (from AcBut) | 97% release after 24h | - | 6% hydrolysis after 24h | [4] |
| Spiro Diorthoester | Complete hydrolysis in < 1h | 65% hydrolysis after 15h | 24% hydrolysis after 15h | [4] |
| Oxime | Slow release (t1/2 ≈ 15h) | - | ~20% release after 12h | [4] |
| Maleamic Acid Derivative | - | 70% release after 5h | 10% release after 5h | [4] |
| Aliphatic Aldehyde-derived Hydrazone | Complete disappearance in < 2 min | - | Half-life: 20-150 min | [3] |
| Aromatic Aldehyde-derived Hydrazone | Stable after 48h | - | Stable after 72h | [3] |
Table 2: Impact of PEG Linker Length on ADC Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG24) | General Trend with Increasing Length | Reference |
| Plasma Half-Life | Moderate increase | Significant increase | Longer plasma half-life | [12][14] |
| In Vitro Cytotoxicity | Generally higher | May be lower | Can decrease with length | [16] |
| In Vivo Efficacy | - | Can be improved | Often improved due to better PK | [12][16] |
| Aggregation | - | - | Generally decreases | [12][14] |
| Renal Clearance | - | - | Decreases | [12] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of a PEGylated bioconjugate in plasma and determine the rate of linker cleavage or degradation.
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the PEGylated bioconjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.
-
Immediately process the aliquots to stop any further reactions, for example, by protein precipitation or freezing.
-
Analyze the samples to quantify the amount of intact conjugate and any released payload or degradation products. This can be done using techniques such as:
-
Plot the percentage of intact conjugate or the concentration of released payload over time to determine the stability profile and half-life in plasma.[14][20]
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[14]
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0)[14]
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[14]
-
Prepare the sample by diluting the PEGylated bioconjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[14]
-
Inject a defined volume (e.g., 10-20 µL) of the sample onto the column.[14]
-
Run the separation isocratically for a sufficient time (e.g., 20-30 minutes) to resolve aggregates, monomer, and any fragments.[14]
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the different species.
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[14]
Visualizations
Caption: Troubleshooting workflow for PEG linker stability issues.
Caption: ADC internalization and payload release pathway.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adcreview.com [adcreview.com]
- 18. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluation of Plasma Polyethylene Glycol (PEG) Levels in a Healthy Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Effective Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for effective targeted protein degradation using technologies like PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1][2][3] The linker is not just a passive spacer; it is a critical determinant of PROTAC efficacy.[1] Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][4]
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[1][6][7] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[4][6] Increasingly, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are being used.[7][] These rigid elements can help pre-organize the PROTAC into an active conformation, potentially improving ternary complex stability and selectivity.[1][]
Q3: How does linker length impact the efficacy of a PROTAC?
Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[7][9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, thus inhibiting the formation of a productive ternary complex.[5][]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or the high flexibility could lead to an entropic penalty upon binding, reducing ternary complex stability.[4][5]
-
Optimal length: The ideal length facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and leads to efficient degradation.[4]
Q4: How does linker composition, aside from length, influence PROTAC performance?
Linker composition significantly affects a PROTAC's physicochemical properties, which in turn impacts its overall performance.[10] Key factors include:
-
Solubility: Incorporating hydrophilic units like PEG can improve the aqueous solubility of the PROTAC molecule.[1][4]
-
Cell Permeability: The hydrophobicity and number of rotatable bonds, influenced by the linker, affect the molecule's ability to cross cell membranes.[2][4] More lipophilic alkyl chains can enhance permeability, but a balance must be struck to maintain solubility.[4]
-
Metabolic Stability: The linker can be susceptible to cleavage by intracellular enzymes.[7] Using more stable chemical bonds, such as amides or ethers instead of esters, can improve the PROTAC's half-life.[7]
Q5: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[11] This occurs because an excess of PROTAC molecules can lead to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex.[11] A well-designed linker can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[4][11]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I see no protein degradation.
This is a common issue indicating that while the individual components are active, they are not forming a productive ternary complex in the cellular environment.
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length or Rigidity | Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., different numbers of PEG or alkyl units).[5][11] Also, experiment with more rigid linkers (e.g., incorporating piperazine rings) to restrict conformational freedom.[7] | Identification of an optimal linker that facilitates a productive ternary complex conformation, leading to observable protein degradation. |
| Incorrect Linker Attachment Point | Re-evaluate the points on the POI and E3 ligase ligands where the linker is attached. The exit vector of the linker is critical for proper orientation.[6] Synthesize isomers with different attachment points. | A revised attachment site may allow for a more favorable interaction between the POI and E3 ligase, enabling ubiquitination. |
| Lack of Productive Ternary Complex Formation | Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like AlphaLISA or NanoBRET®.[11][12][13][14] | Confirmation of whether a ternary complex is forming. A weak or absent signal suggests a fundamental issue with the geometry imposed by the linker. |
| No Ubiquitination | Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[15] | Detection of poly-ubiquitin chains on the target protein confirms the complex is productive. If no ubiquitination occurs despite complex formation, the geometry is likely non-productive for ubiquitin transfer.[15] |
Problem 2: The degradation potency of my PROTAC is low (high DC₅₀ value).
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length | Fine-tune the linker length. Even a single atom change can significantly impact potency.[7] Create a focused library of PROTACs around the length of your initial hit. | Improved DC₅₀ value by identifying a linker length that maximizes the stability and productivity of the ternary complex. |
| Poor Cell Permeability or High Efflux | Modify the linker to improve physicochemical properties. For example, replace a hydrophobic alkyl linker with a more hydrophilic PEG linker to balance solubility and permeability.[5] Test for efflux by co-incubating with known efflux pump inhibitors.[5] | Enhanced intracellular concentration of the PROTAC, leading to improved degradation potency. |
| Metabolic Instability of the Linker | Analyze the metabolic stability of the PROTAC in cell lysates or microsomes. Replace metabolically weak motifs (e.g., esters) with more robust ones (e.g., amides, ethers).[7] | Increased PROTAC half-life within the cell, allowing for sustained target degradation and higher potency. |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target and E3 ligase system. The following tables provide examples from published studies, illustrating how degradation potency (DC₅₀) can vary with linker composition and length.
Table 1: Effect of Linker Length on p38α Degradation [16] (System: p38α inhibitor linked to a thalidomide analogue to recruit Cereblon E3 ligase)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | p38α DC₅₀ (nM) |
| Compound A | PEG-based | 15 | 50 |
| Compound B | PEG-based | 17 | 30 |
| Compound C | PEG-based | 19 | 100 |
| Compound D | PEG-based | <15 | >1000 |
Table 2: Effect of Linker Length on Estrogen Receptor (ER) Degradation [9] (System: ERα ligand linked to a VHL E3 ligase ligand)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ER Degradation Efficacy |
| PROTAC 1 | Alkyl/PEG | 9 | Low |
| PROTAC 2 | Alkyl/PEG | 12 | Moderate |
| PROTAC 3 | Alkyl/PEG | 16 | High |
| PROTAC 4 | Alkyl/PEG | 19 | Moderate |
| PROTAC 5 | Alkyl/PEG | 21 | Low |
Key Experimental Protocols
Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general guideline for using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., Flag-tagged CRBN/DDB1)
-
PROTAC compounds
-
AlphaLISA buffer
-
AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-Flag)
-
384-well microplate (e.g., ProxiPlate)
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation: Reconstitute and dilute the tagged POI and E3 ligase complex in AlphaLISA buffer to their optimal final concentrations (to be determined empirically). Prepare serial dilutions of the PROTAC compound.
-
Complex Formation: In a 384-well plate, add the POI, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for ternary complex formation.[5]
-
Bead Addition: Add the AlphaLISA Acceptor beads followed by the Donor beads. Incubate for 1 hour at room temperature in the dark.[5]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the hook effect.[5] The peak of the curve represents the maximum level of ternary complex formation under the assay conditions.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant POI
-
PROTAC compounds
-
Biotinylated-Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Streptavidin-HRP conjugate and appropriate chemiluminescent substrate
-
Antibody against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, biotinylated-ubiquitin, and PROTAC in ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to start the reaction. Incubate at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection:
-
Probe one blot with an antibody against the POI to observe a high molecular weight smear or laddering, indicative of polyubiquitination.
-
Probe a second blot with Streptavidin-HRP to specifically detect the incorporated biotin-ubiquitin.
-
-
Analysis: Compare the intensity of the ubiquitination signal in the presence and absence of the PROTAC. An effective PROTAC will show a significant increase in the high molecular weight ubiquitinated species of the POI.
Cellular Protein Degradation Assay (Western Blot)
This is the most direct method to measure the reduction of target protein levels in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC compounds
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Imaging: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the POI and the loading control using image analysis software. Normalize the POI signal to the loading control signal for each sample. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Logic diagram for troubleshooting common PROTAC issues.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S,R,S)-AHPC-PEG4-N3 and Other VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the cellular ubiquitin-proteasome system for this purpose.[1][2][3][4] This guide provides a comprehensive comparison of (S,R,S)-AHPC-PEG4-N3, a VHL ligand-linker conjugate, with other prominent VHL ligands, supported by experimental data and detailed methodologies.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][5][6] The molecule itself consists of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5] The choice of E3 ligase ligand is paramount, influencing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is a key step in the degradation pathway.[7] Small-molecule ligands for VHL are among the most widely used for PROTAC development.[1][2]
This compound is a synthetic conjugate that incorporates the (S,R,S)-AHPC VHL ligand attached to a four-unit polyethylene glycol (PEG) linker terminating in an azide group.[8][9][10][11][12] This pre-functionalized ligand facilitates the straightforward synthesis of PROTACs through click chemistry.[8][11] This guide will compare the parent (S,R,S)-AHPC scaffold and its derivatives to other well-established VHL ligands such as VH032 and VH298.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand for the VHL protein is a crucial parameter that often correlates with the potency of the resulting PROTAC. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The following table summarizes the binding affinities of several key VHL ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| (S,R,S)-AHPC core | Not explicitly found | Not explicitly found | ||
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [13] | |
| VH101 | 44 nM | Surface Plasmon Resonance (SPR) | [14] | |
| VH298 | Not explicitly found | |||
| Compound 134a | 29 nM | Surface Plasmon Resonance (SPR) | [4][14] | |
| Compound 30 | < 40 nM | Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) | [15] |
Note: Direct, side-by-side comparative data for this compound under identical experimental conditions as other ligands is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different assay methods and conditions used. The core (S,R,S)-AHPC structure is the basis for VH032.[8][16]
Signaling Pathway and Experimental Workflows
To understand the context in which these ligands operate, it is essential to visualize the VHL-mediated protein degradation pathway and the experimental workflows used to assess ligand performance.
Caption: VHL-mediated ubiquitination and degradation pathway.
Caption: Workflow for evaluating VHL ligand performance.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the comparison of VHL ligands. Below are detailed protocols for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of a ligand to the VHL-ElonginB-ElonginC (VCB) complex in a competitive binding format.[17][18]
-
Objective: To determine the IC50 value of a test compound (e.g., a PROTAC containing this compound) by measuring its ability to displace a fluorescently labeled VHL tracer.
-
Materials:
-
Recombinant His-tagged VCB complex.[19]
-
Anti-His antibody labeled with a Europium (Eu) FRET donor.[19]
-
A fluorescently labeled VHL ligand (e.g., BODIPY-FL-PEG4-VH032 or a similar tracer) as the FRET acceptor.[17]
-
Test compounds (serial dilutions).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).[19]
-
384-well low-volume plates.
-
A plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a master mix containing the His-VCB complex and the Eu-labeled anti-His antibody in assay buffer. Incubate to allow for complex formation.
-
Add serial dilutions of the test compound to the wells of the 384-well plate.
-
Add the fluorescently labeled VHL tracer to all wells at a concentration near its Kd for the VCB complex.
-
Initiate the binding reaction by adding the pre-incubated VCB/antibody complex to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 90 minutes) to reach binding equilibrium.[19]
-
Measure the TR-FRET signal on a compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and a protein.[20]
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of a VHL ligand.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant VCB complex.
-
Test compounds (serial dilutions).
-
Immobilization buffers (e.g., sodium acetate pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Immobilize the VCB complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the test compound dilutions over the sensor chip surface at a constant flow rate, allowing for association.
-
Switch back to running buffer to monitor the dissociation of the compound from the VCB complex.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the Kd (kd/ka).
-
Cellular Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
-
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC molecule.
-
Cell culture medium and reagents.
-
Lysis buffer.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash and incubate with the appropriate secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The selection of a VHL ligand is a critical step in the design of effective PROTAC degraders. While this compound offers a convenient, pre-functionalized option for PROTAC synthesis, its performance relative to other established VHL ligands like VH032 and next-generation analogs must be carefully evaluated. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to rigorously assess the performance of their VHL-based PROTACs. The continued development and characterization of novel VHL ligands will undoubtedly further advance the field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Degradation and PROTACs [promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. molnova.com [molnova.com]
- 13. researchgate.net [researchgate.net]
- 14. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. celtarys.com [celtarys.com]
- 20. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
assessing the efficacy of different PEG linker lengths in PROTACs
A comprehensive guide for researchers on assessing the impact of Polyethylene Glycol (PEG) linker length on the performance of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies to inform rational PROTAC design.
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] The linker, far from being a passive spacer, plays a crucial role in the efficacy of a PROTAC, with its length being a critical parameter that influences ternary complex formation, degradation efficiency, and overall pharmacological properties.[3][4][]
Polyethylene Glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] The length of the PEG linker directly impacts the geometry and stability of the ternary complex, which is the crucial intermediate for subsequent ubiquitination and degradation of the target protein.[3][4] An optimal linker length is paramount; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to a high entropic penalty upon binding.[4][] Therefore, empirical determination of the optimal linker length is a critical step in the development of an effective PROTAC.[4]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The profound impact of PEG linker length on PROTAC performance has been demonstrated across various protein targets. Systematic studies involving the synthesis and evaluation of PROTACs with linkers of varying lengths have revealed that even subtle changes can significantly alter degradation efficiency.
Estrogen Receptor α (ERα)-Targeting PROTACs
A key study investigating the degradation of Estrogen Receptor α (ERα), a critical target in breast cancer, systematically evaluated a series of PROTACs with different linker lengths. The results highlighted that a PROTAC with a 16-atom linker exhibited optimal ERα degradation, while those with shorter or longer linkers were less effective.[6][7][8] This underscores the necessity of fine-tuning linker length to achieve maximal potency.
| PROTAC (Targeting ERα) | Linker Length (atoms) | DC50 | Dmax | Reference |
| Compound 12 | 12 | Less potent | Suboptimal | [6][7] |
| Compound 13 | 16 | Most potent | Optimal | [6][7] |
| Compound X (longer) | >16 | Less potent | Suboptimal | [6][7] |
BRD4-Targeting PROTACs
In the context of Bromodomain-containing protein 4 (BRD4) degraders, the linker length also plays a critical role. Studies on Cereblon (CRBN)-recruiting PROTACs showed that those with very short (0 PEG units) or longer linkers (4-5 PEG units) were potent degraders, while intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[2] This non-linear relationship further emphasizes the complexity of linker optimization.
| PROTAC (Targeting BRD4) | Linker Composition | DC50 | Reference |
| Short Linker | 0 PEG units | < 0.5 µM | [2] |
| Intermediate Linker | 1-2 PEG units | > 5 µM | [2] |
| Longer Linker | 4-5 PEG units | < 0.5 µM | [2] |
TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
For other targets such as TBK1 and CDK9, a clear dependency on a minimum linker length has been observed. PROTACs targeting TBK1 showed no degradation activity with linkers shorter than 12 atoms, but longer linkers significantly improved degradation.[] Similarly, CDK9-targeting PROTACs demonstrated a clear correlation between linker length and degradation potency.[3]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Showdown: CuAAC vs. SPAAC in PROTAC Development
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the choice of ligation chemistry is a critical determinant of synthetic success and biological efficacy. Among the arsenal of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for assembling the tripartite structure of PROTACs. This guide provides an objective, data-driven comparison of these two "click chemistry" titans to inform the rational design and development of next-generation protein degraders.
At their core, both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne, serving as a robust bridge in the PROTAC linker. However, their fundamental mechanisms diverge significantly, presenting a trade-off between reaction kinetics, biocompatibility, and the structural properties of the final PROTAC molecule. CuAAC is renowned for its rapid reaction rates and high yields, driven by a copper(I) catalyst.[1][] In contrast, SPAAC operates without the need for a cytotoxic metal catalyst, relying on the inherent ring strain of a cyclooctyne to drive the reaction, making it highly biocompatible and suitable for applications in living systems.[]
At a Glance: Key Performance Metrics
The selection between CuAAC and SPAAC for PROTAC synthesis hinges on a careful evaluation of several key parameters. While direct head-to-head comparisons for the same PROTAC molecule are scarce in the literature, we can compile representative data to illustrate the general performance characteristics of each method.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, limiting in vivo and some cellular applications.[] | High, making it suitable for live-cell and in vivo studies.[] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. | Slower than CuAAC, with rates dependent on the specific strained cyclooctyne used. |
| Reaction Conditions | Mild, aqueous or organic solvents, broad pH and temperature range.[4] | Physiological conditions, catalyst-free.[] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes (e.g., DBCO, BCN) and azides. |
| Byproducts | Minimal, generally clean reactions. | Minimal, generally clean reactions. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[] | Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[5] |
Quantitative Data from PROTAC Synthesis
The following tables summarize quantitative data from various studies on the synthesis and biological activity of PROTACs using either CuAAC or SPAAC. It is important to note that these are not direct comparisons of the same PROTAC but provide valuable insights into the typical outcomes of each method.
Table 1: Representative Data for PROTAC Synthesis via CuAAC
| PROTAC Target | E3 Ligase Ligand | Reaction Yield | Purity | Biological Activity (DC₅₀) | Reference |
| BRD4 | Cereblon | 55-90% | >95% | 0.20 µM | [6] |
| H-PGDS | Pomalidomide | Not Reported | 97% | Not Reported | [7] |
| CDK9 | Thalidomide | Not Reported | >95% | Varies with linker | [1] |
Table 2: Representative Data for PROTAC Synthesis via SPAAC
| PROTAC Target | E3 Ligase Ligand | Reaction Yield | Purity | Biological Activity (DC₅₀) | Reference |
| BRD4 | VHL | Not Reported | >95% | Not Reported | [6] |
| EGFR | Not specified | Not Reported | >95% | Not Reported | [1] |
The Triazole Linker: More Than Just a Connection
The choice between CuAAC and SPAAC also has implications for the structure and properties of the resulting triazole linker, which can influence the overall efficacy of the PROTAC. The 1,4-disubstituted triazole formed exclusively in CuAAC is a planar, rigid structure that can impact the conformation of the PROTAC. The mixture of regioisomers from SPAAC can introduce a degree of structural heterogeneity. The position of the triazole within the linker has been shown to affect the degradation of the target protein by influencing the ability of the PROTAC to induce ternary complex formation.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are representative protocols for both CuAAC and SPAAC, which can be adapted for specific target and E3 ligase ligands.
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of an azide-functionalized E3 ligase ligand and an alkyne-functionalized ligand for the protein of interest (POI).
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or other suitable solvent
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in DMF.
-
In a separate vial, prepare a fresh solution of CuSO₄ (0.1-0.2 equivalents) and THPTA (0.5-1 equivalent) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (1-2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: General Procedure for PROTAC Synthesis via SPAAC
This protocol outlines a general method for the strain-promoted cycloaddition of an azide-functionalized E3 ligase ligand and a strained alkyne (e.g., DBCO)-functionalized ligand for the protein of interest (POI).
Materials:
-
Azide-functionalized E3 ligase ligand
-
Strained alkyne-functionalized POI ligand (e.g., DBCO-POI)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the strained alkyne-functionalized POI ligand (1-1.5 equivalents) in DMSO.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent.
-
Purify the PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Visualizing the Chemistry and Biology
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms, the general workflow for PROTAC development, and the signaling pathway of PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, the precise validation of target protein degradation is paramount in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool, offering a global and unbiased view of the proteome-wide effects of a degrader.[1] This guide provides an objective comparison of various MS-based methods and other alternatives, supported by experimental data and detailed protocols.
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[2] PROTACs, a key class of TPD molecules, are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] Validating the efficacy and specificity of these degraders is a critical step in their development.[4] While traditional methods like Western blotting provide valuable initial insights, mass spectrometry offers a more comprehensive and quantitative analysis.[5][6]
Mass Spectrometry-Based Proteomics: A Deeper Dive
Mass spectrometry-based proteomics allows for the precise identification and quantification of thousands of proteins in a single experiment, providing a global view of a PROTAC's effects on the cellular proteome.[1][7] This is crucial for assessing both on-target degradation and potential off-target effects, which can have significant implications for drug safety and efficacy.[8]
There are two main approaches in quantitative proteomics for validating protein degradation: proteome-wide (or global) proteomics and targeted proteomics.
1. Proteome-Wide Proteomics: This approach aims to identify and quantify as many proteins as possible in a sample. It is invaluable for understanding the global cellular response to a degrader, including the identification of unexpected off-target effects and downstream pathway modulations.[9][10]
-
Tandem Mass Tag (TMT) Labeling: TMT is a powerful chemical labeling technique that allows for the simultaneous quantification of proteins from multiple samples (up to 18-plex).[11][12][13] Peptides from each sample are labeled with a unique TMT tag, and the samples are then combined and analyzed together.[14] This multiplexing capability reduces experimental variability and increases throughput.[11]
-
Label-Free Quantification (LFQ): As the name suggests, LFQ methods do not rely on chemical labels.[15][16] Instead, they compare the signal intensities of peptides across different runs.[17] While more cost-effective and simpler in terms of sample preparation, LFQ can be more susceptible to run-to-run variation and may have lower precision than labeling methods.[18][19] Data-independent acquisition (DIA) is an increasingly popular LFQ approach that offers better reproducibility and fewer missing values compared to traditional data-dependent acquisition (DDA).[17][19]
2. Targeted Proteomics: This approach focuses on quantifying a predefined set of proteins with high sensitivity and specificity.[20] It is particularly useful for validating the degradation of a specific target protein and its known interactors or downstream effectors.
-
Parallel Reaction Monitoring (PRM): PRM is a targeted method that uses a high-resolution mass spectrometer to precisely quantify target peptides.[21][22] It offers excellent specificity and a wide dynamic range, making it ideal for accurately measuring the extent of protein degradation.[20][23] The high resolution allows for the confident identification and quantification of target peptides even in complex biological samples.[24]
-
Selected Reaction Monitoring (SRM): SRM is a similar targeted technique that has been a gold standard for protein quantification. While highly sensitive, it typically requires more extensive method development than PRM.[20]
Comparison of Mass Spectrometry Methods
| Method | Principle | Advantages | Disadvantages |
| TMT-based Proteomics | Isobaric labeling for multiplexed quantification.[13] | High throughput, high precision, reduced variability.[11][14] | Higher cost, potential for ratio compression.[25] |
| Label-Free Quantification (LFQ) | Compares peptide signal intensities across runs.[15] | Cost-effective, simpler sample preparation.[18] | Prone to run-to-run variability, may have more missing values.[19] |
| Parallel Reaction Monitoring (PRM) | Targeted quantification using high-resolution MS.[22] | High specificity, high sensitivity, wide dynamic range.[21][23] | Requires a priori knowledge of target proteins and peptides. |
Experimental Protocols
TMT-based Proteome-Wide Analysis
This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of a PROTAC.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Digestion:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce and alkylate the proteins, followed by overnight digestion with trypsin.[1]
3. TMT Labeling and Sample Pooling:
-
Label the resulting peptide digests with the appropriate TMTpro reagents according to the manufacturer's protocol.[12]
-
Quench the labeling reaction and pool the labeled samples in equal amounts.[1]
4. Peptide Fractionation and Mass Spectrometry:
-
To reduce sample complexity, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[1]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[1]
-
Acquire data in a data-dependent acquisition (DDA) mode.[1]
5. Data Analysis:
-
Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[1]
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
PRM-based Targeted Analysis
This protocol outlines a workflow for the targeted quantification of a specific protein of interest using PRM.
1. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the TMT protocol.
2. Peptide Selection and Method Development:
-
Select 2-3 unique, proteotypic peptides for the target protein. These peptides should be readily detectable by mass spectrometry.
-
Optimize the collision energy for each target peptide to achieve optimal fragmentation.
3. Mass Spectrometry Analysis:
-
Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer.
-
Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.
-
Acquire data in PRM mode, where the quadrupole isolates the target precursor ion, and the Orbitrap detects the fragment ions at high resolution.[22]
4. Data Analysis:
-
Process the PRM data using software like Skyline.
-
Extract the chromatograms for the fragment ions of each target peptide.
-
Calculate the peak area for each fragment ion and sum them to determine the relative abundance of the peptide.
-
Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.
Comparison with Alternative Methods
While mass spectrometry provides the most comprehensive data, other techniques are also valuable for validating protein degradation.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of a specific protein.[5] | Widely accessible, provides visual confirmation of protein loss.[5] | Semi-quantitative, low throughput, dependent on antibody quality.[26] |
| Immunofluorescence | Antibody-based visualization of protein localization and abundance in cells. | Provides spatial information. | Not quantitative, dependent on antibody quality. |
| In-Cell Western™ | Microplate-based immunofluorescent detection.[5] | Higher throughput than traditional Western blotting.[5] | Less specific than MS, requires specific antibodies. |
| NanoBRET/HiBiT | Bioluminescence-based assays to measure protein levels in live cells. | Real-time measurements, high sensitivity. | Requires genetic modification of cells. |
Visualizing the Process
Targeted Protein Degradation Pathway
Mass Spectrometry Workflow for Protein Degradation Validation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
- 8. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 9. marinbio.com [marinbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 12. cbe.princeton.edu [cbe.princeton.edu]
- 13. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 14. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 15. Label-free quantification - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 18. New label-free methods for protein relative quantification applied to the investigation of an animal model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 20. MS Operating Parameters Hack for Targeted PRM Proteomics [thermofisher.com]
- 21. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UWPR [proteomicsresource.washington.edu]
- 23. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Confirming Terned-Up Interactions: A Guide to Immunoprecipitation and its Alternatives for Ternary Complex Analysis
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial molecular assembly of three interacting components—is paramount for understanding signaling pathways and validating the mechanism of action for novel therapeutics like proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of immunoprecipitation (IP) assays with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At the heart of many cellular processes lies the formation of transient or stable protein complexes. A ternary complex, involving three distinct molecules (e.g., two proteins and a small molecule, or three proteins), represents a key regulatory node. Co-immunoprecipitation (Co-IP) has long been a cornerstone for studying protein-protein interactions.[1] However, for the definitive confirmation of a three-part complex, a single Co-IP can be ambiguous.[2][3] This has led to the development of more sophisticated techniques, including a two-step Co-IP, as well as biophysical methods that offer quantitative insights into the kinetics and thermodynamics of these interactions.
Visualizing the Interaction: Ternary Complex and Immunoprecipitation Workflow
To better understand the concepts discussed, the following diagrams illustrate a generic ternary complex and the experimental workflow of a two-step co-immunoprecipitation for its confirmation.
A conceptual diagram of a ternary complex.
Workflow of a two-step co-immunoprecipitation assay.
Comparing the Assays: A Head-to-Head Analysis
While immunoprecipitation is a powerful tool, a variety of other techniques can also be employed to study ternary complexes, each with its own set of advantages and disadvantages. The choice of assay often depends on the specific research question, the availability of reagents and instrumentation, and the desired level of quantitative detail.
| Assay | Principle | Quantitative Data | Advantages | Disadvantages |
| Two-Step Co-Immunoprecipitation (Co-IP) | Sequential immunoprecipitation of two different components of the complex.[2][4] | Relative quantification by Western Blot. | High specificity for ternary complexes; can be performed in a cellular context.[5] | Largely qualitative; susceptible to complex dissociation during washes; requires two specific antibodies. |
| Pull-Down Assay | An in vitro technique using a tagged "bait" protein to capture interacting "prey" proteins.[6] | Relative quantification by Western Blot. | Good for confirming direct interactions; avoids antibody-related artifacts.[7] | In vitro nature may not reflect cellular conditions; tag may interfere with interactions. |
| Surface Plasmon Resonance (SPR) | A label-free optical method that measures changes in refractive index upon molecular binding to a sensor surface in real-time.[8] | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).[9][10] | Provides detailed kinetic and thermodynamic data; label-free.[8][11] | Requires specialized equipment; protein immobilization can affect activity; can be challenging for membrane proteins.[12] |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorescently labeled molecules in close proximity.[13] | FRET efficiency, relative proximity of components. | Can be performed in living cells, providing spatial and temporal information.[14] | Requires fluorescently tagged proteins; distance-dependent (1-10 nm); can have low signal-to-noise. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Two-Step Co-Immunoprecipitation (Co-IP) Protocol[4][15]
This protocol is adapted for the confirmation of a ternary complex composed of Protein A, Protein B, and a linker molecule.
A. Solutions and Reagents
-
Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer with mild detergent).
-
Wash Buffer: Lysis buffer with lower detergent concentration.
-
Elution Buffer: Buffer containing a competitive agent (e.g., peptide for a tagged protein) or a low pH solution.
-
Antibodies: Specific antibodies for Protein A and Protein B.
-
Beads: Protein A/G magnetic or agarose beads.
B. Protocol
-
Cell Lysis: Lyse cells expressing the proteins of interest in cold lysis buffer.
-
Pre-clearing: Incubate the lysate with beads for 1 hour at 4°C to reduce non-specific binding.
-
First Immunoprecipitation:
-
Add the primary antibody against Protein A to the pre-cleared lysate and incubate overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
First Elution: Elute the captured complexes from the beads using the appropriate elution buffer.
-
Second Immunoprecipitation:
-
Add the primary antibody against Protein B to the eluate from the first IP and incubate for 2-4 hours at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Final Elution: Elute the final complexes from the beads.
-
Analysis: Analyze the eluate by Western blotting, probing for all three components of the expected ternary complex.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis[16][17]
A. Solutions and Reagents
-
Running Buffer: A buffer that matches the experimental conditions (e.g., PBS with 0.05% Tween 20).
-
Immobilization Buffers: Buffers for sensor chip activation, ligand immobilization, and deactivation.
-
Ligand: One of the binding partners (e.g., Protein A).
-
Analytes: The other two components of the complex (Protein B and the linker molecule).
B. Protocol
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Inject the ligand (Protein A) to immobilize it on the chip surface.
-
Deactivate the remaining active groups on the surface.
-
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the linker molecule over the immobilized Protein A to determine their binary interaction kinetics.
-
In a separate experiment, inject a series of concentrations of Protein B over a suitable surface to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the linker molecule and Protein B, either simultaneously or sequentially, over the immobilized Protein A.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol[18][19]
A. Solutions and Reagents
-
Assay Buffer: A buffer compatible with the proteins and detection reagents.
-
Fluorescently Labeled Proteins/Antibodies: One component of the complex is labeled with a donor fluorophore (e.g., terbium cryptate) and another with an acceptor fluorophore (e.g., d2 or a fluorescent protein). Often, tagged proteins are used with fluorescently labeled anti-tag antibodies.
-
Unlabeled Component: The third component of the complex.
B. Protocol
-
Assay Setup: In a microplate, add the donor-labeled component, the acceptor-labeled component, and a titration of the unlabeled component (the linker molecule).
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Detection: Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). An increase in the FRET ratio indicates the formation of the ternary complex.
Pull-Down Assay Protocol[20][21]
A. Solutions and Reagents
-
Binding Buffer: A buffer that promotes protein-protein interactions.
-
Wash Buffer: Binding buffer with a mild detergent.
-
Elution Buffer: A buffer that disrupts the interaction (e.g., high salt, low pH, or a competitive ligand).
-
Bait Protein: A purified, tagged version of one of the proteins (e.g., GST-tagged Protein A).
-
Prey Proteins: The other components of the complex (Protein B and the linker molecule) in a cell lysate or as purified proteins.
-
Affinity Resin: Resin that specifically binds the tag on the bait protein (e.g., glutathione-agarose for GST).
B. Protocol
-
Bait Immobilization: Incubate the tagged bait protein with the affinity resin to immobilize it.
-
Washing: Wash the resin to remove any unbound bait protein.
-
Binding: Incubate the immobilized bait protein with the prey proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting to detect the presence of the prey proteins.
Conclusion
The confirmation of ternary complex formation is a critical step in many areas of biological research and drug discovery. While traditional co-immunoprecipitation provides a valuable starting point, its limitations in specificity and quantitation have driven the adoption of more advanced techniques. A two-step Co-IP offers enhanced confidence in the existence of a three-part complex within a cellular environment. For a more in-depth understanding of the molecular interactions, biophysical methods such as SPR and FRET provide invaluable quantitative data on the kinetics, affinity, and dynamics of ternary complex formation. The selection of the most suitable assay will ultimately be guided by the specific scientific question, available resources, and the desired level of detail. By carefully considering the strengths and weaknesses of each approach, researchers can confidently and accurately characterize these pivotal molecular interactions.
References
- 1. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. med.emory.edu [med.emory.edu]
- 13. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (S,R,S)-AHPC PROTAC Efficacy: In Vitro Potency vs. In Vivo Performance
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of two distinct (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs): ACBI2, a selective degrader of the chromatin remodeler SMARCA2, and NR-11c, a specific degrader of the p38α kinase. This document is intended for researchers, scientists, and drug development professionals interested in the translation of PROTAC efficacy from cellular assays to preclinical models.
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the foundation of many potent and selective PROTACs. By tethering this VHL ligand to a protein-of-interest (POI) binder via a chemical linker, the resulting PROTAC can hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This guide will delve into the quantitative efficacy, experimental methodologies, and relevant signaling pathways of ACBI2 and NR-11c, offering a clear comparison of their performance.
Quantitative Efficacy: A Tale of Two PROTACs
The following tables summarize the key efficacy parameters for ACBI2 and NR-11c, highlighting their performance in both cellular and animal models.
Table 1: In Vitro Efficacy of (S,R,S)-AHPC PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax | Selectivity |
| ACBI2 | SMARCA2 | RKO | 1 | >90% | >30-fold over SMARCA4[1] |
| NCI-H1568 | 1-13 | Not Specified | Selective over SMARCA4[2] | ||
| NR-11c | p38α | MDA-MB-231 | 11.55 | Not Specified | Specific for p38α over p38β, JNK, and ERK1/2[3] |
Table 2: In Vivo Efficacy of (S,R,S)-AHPC PROTACs
| PROTAC | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor |
| ACBI2 | SMARCA2 | A549 Xenograft (mice) | 80 mg/kg, p.o., once daily | Significant inhibition[4] | Dose-dependent degradation[4] |
| NR-11c | p38α | Mouse Breast Cancer Model | 15 mg/kg, intra/peritumoral, single dose | Not Specified | Significant downregulation[5] |
Delving into the Mechanisms: Signaling Pathways
The degradation of SMARCA2 and p38α by their respective PROTACs has significant downstream effects on cellular signaling.
ACBI2-mediated degradation of SMARCA2 is particularly relevant in cancers with mutations in its paralog, SMARCA4. In such cases, the cancer cells become dependent on SMARCA2 for survival, making its degradation a promising therapeutic strategy.[6] The SWI/SNF complex, of which SMARCA2 is a core ATPase, plays a crucial role in chromatin remodeling and gene expression.
ACBI2-mediated degradation of SMARCA2 disrupts chromatin remodeling and cancer cell survival.
NR-11c, on the other hand, targets p38α, a key kinase in the MAPK signaling pathway. The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines, playing a role in inflammation, apoptosis, and cell differentiation.[7][8]
NR-11c targets p38α for degradation, thereby modulating stress and inflammatory responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the general procedure for assessing the in vitro degradation of a target protein by a PROTAC.
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., RKO, MDA-MB-231) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2 or anti-p38α) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Workflow for in vitro protein degradation assessment.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a PROTAC in a tumor xenograft model.
-
Animal Husbandry and Acclimation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.
-
House the animals in a specific pathogen-free facility with access to food and water ad libitum.
-
Allow the mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest the desired cancer cells (e.g., A549) from culture.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, to a final concentration for injection.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers and calculate it using the formula: (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Prepare the PROTAC formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or intratumoral injection).
-
Administer the PROTAC to the treatment group according to the specified dosing regimen (e.g., 80 mg/kg, once daily).
-
Administer the vehicle control to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
For pharmacodynamic studies, a subset of tumors can be collected at various time points after the last dose for analysis of target protein degradation by Western Blot or immunohistochemistry.
-
Workflow for in vivo efficacy studies in xenograft models.
References
- 1. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
The Fulcrum of Function: A Head-to-Head Comparison of E3 Ligase-Linker Conjugates in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the interplay between the E3 ligase-recruiting moiety and the linker that connects it to the target-binding ligand. This guide provides an objective, data-driven comparison of different E3 ligase-linker conjugates, offering insights into how the choice of E3 ligase and the linker's composition and length can profoundly influence the efficacy, selectivity, and overall performance of a PROTAC.
The selection of an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), sets the stage for the PROTAC's mechanism of action.[1] The linker, however, is not a mere spacer but a crucial determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2][3] Its length, rigidity, and composition dictate the geometry and stability of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
Quantitative Performance Comparison of E3 Ligase-Linker Conjugates
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The following tables summarize key performance data for representative E3 ligase-linker conjugates from various studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions.
Table 1: Comparison of VHL vs. CRBN-Recruiting PROTACs Targeting BET Bromodomains
| PROTAC Example | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | VHL | BET Bromodomains | - | - | - | [1] |
| MZ1 | VHL | BRD4 | - | >90% | HeLa | [6] |
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 | [1] |
| dBET1 | CRBN | BRD2, BRD3, BRD4 | - | >95% | - | [6] |
| ARV-825 | CRBN | BRD2, BRD3, BRD4 | - | >95% | - | [6] |
Caption for Table 1: Performance data for representative VHL and CRBN-recruiting PROTACs targeting BET bromodomains, demonstrating potent degradation.
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [6] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | Up to 96% | [6] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [6] |
| CRBN | VHL | PEG | 3 units | Weak degradation | - | [6] |
| BTK | CRBN | PEG | ≥ 4 units | More potent degradation | - | [7] |
Caption for Table 2: Comparative data illustrating the critical role of linker length and composition in achieving optimal PROTAC performance.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying target protein degradation in cells treated with PROTACs.[8][9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil to denature proteins. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[8][9]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format.[10]
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase
-
Lanthanide-labeled antibody against one tag (donor fluorophore)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer
-
Low-volume microplates
-
TR-FRET plate reader
Methodology:
-
Prepare a solution containing the tagged target protein and E3 ligase in an assay buffer.
-
Add the PROTAC at various concentrations to the wells of a microplate.
-
Add the protein-antibody mixture to the wells.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the target protein.[10]
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase
-
Ubiquitin and ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
SDS-PAGE and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Methodology:
-
Combine E1, E2, E3, ubiquitin, and ATP in a ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (include a no-PROTAC control).
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blot.
-
Probe the Western blot with antibodies against the target protein and ubiquitin to detect a ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein.
Conclusion
The selection and optimization of the E3 ligase-linker conjugate are critical for the development of potent and selective PROTACs. As the data indicates, there is no universal solution; the optimal linker length and composition are highly dependent on the specific target protein and the chosen E3 ligase.[4][7] A systematic approach to linker design, coupled with a robust suite of biochemical and cellular assays, is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of these promising molecules.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-PEG4-N3: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like (S,R,S)-AHPC-PEG4-N3, a PROTAC linker containing an azide group, is a critical aspect of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) from one supplier states the compound is not classified as a hazard, the presence of the azide functional group calls for a cautious approach, adhering to established protocols for potentially hazardous materials.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, prioritizing safety and compliance.
Core Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, should be conducted in a well-ventilated chemical fume hood to mitigate inhalation risks.
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2][3]
-
Metals: Prevent contact with metals, especially heavy metals such as lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly crucial concerning drain pipes, which are often composed of these materials.[2][3][4]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane with azides should be avoided due to the potential for creating explosive di- and tri-azidomethane.[2][3][5]
Disposal Workflow for this compound
The following diagram outlines the recommended decision-making process for the disposal of this compound. This workflow emphasizes a safety-first approach in light of the compound's azide functional group.
Step-by-Step Disposal Procedures
1. Chemical Deactivation (for Dilute Solutions):
For dilute aqueous solutions of this compound (a concentration of ≤ 5% is recommended), chemical deactivation of the azide group can be performed to render the waste less hazardous.[3][4] This procedure must be executed in a chemical fume hood.
-
Method: A common method for azide decomposition is the use of nitrous acid. This can be generated in situ by the careful, dropwise addition of a sodium nitrite solution to a stirred, acidified solution of the azide waste. The reaction produces nitrogen gas, which should be safely vented in the fume hood.
-
Caution: This process can generate nitrogen oxides, which are toxic. Ensure adequate ventilation.
2. Neutralization:
Following chemical deactivation, the resulting solution should be neutralized to a pH between 6 and 9 using a suitable base, such as a sodium hydroxide solution.[3][4]
3. Collection of Untreated Waste:
If chemical deactivation is not feasible or practical, all waste containing this compound must be disposed of as hazardous waste.[3]
-
Waste Container: Use a designated, properly sealed, and clearly labeled waste container. Azide-containing waste should be kept in a separate container from other chemical waste streams.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a complete list of its contents.[2][3]
4. Final Disposal:
Under no circumstances should any waste containing this compound be poured down the drain.[4] All waste, whether chemically deactivated or not, should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Recommended Concentration for Deactivation | ≤ 5% | [3][4] |
| Final pH after Neutralization | 6 - 9 | [3][4] |
| Storage Temperature (as supplied) | Powder: -20°C for 3 years | [7] |
| Solubility in Solvent | DMSO: 45 mg/mL (65.2 mM) | [7] |
Experimental Protocol: Azide Deactivation
The following is a general protocol for the deactivation of dilute azide solutions. It should be adapted and reviewed in accordance with your institution's specific safety guidelines.
Materials:
-
Dilute (≤ 5%) aqueous solution of this compound waste
-
Sodium nitrite (NaNO₂) solution (e.g., 20% in water)
-
Dilute sulfuric acid (e.g., 20%)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., three-necked flask)
-
Dropping funnel
Procedure:
-
Place the dilute azide waste solution in the reaction vessel equipped with a stir bar and place it on a stir plate within a chemical fume hood.
-
Begin stirring the solution.
-
Slowly and carefully add the dilute sulfuric acid to the azide solution until it is acidic.
-
From the dropping funnel, add the sodium nitrite solution dropwise to the stirred, acidified azide solution. Control the rate of addition to manage the evolution of gas.
-
Continue stirring the reaction mixture for several hours after the addition of sodium nitrite is complete to ensure full decomposition of the azide.
-
Test the solution for the presence of residual azides using an appropriate method, such as the ferric chloride test, if available and validated for your mixture.
-
Once the absence of azide is confirmed, neutralize the solution to a pH between 6 and 9 with a suitable base.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS program.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of responsible chemical management.
References
- 1. axispharm.com [axispharm.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-PEG4-N3
For researchers, scientists, and drug development professionals engaged in innovative fields such as PROTAC technology, the safe handling of specialized chemical reagents is paramount. This document provides essential safety protocols and logistical plans for handling (S,R,S)-AHPC-PEG4-N3, a linker molecule incorporating a von Hippel-Lindau (VHL) E3 ligase ligand and an azide functional group. While some suppliers may classify this compound as non-hazardous, the presence of the azide moiety necessitates stringent safety precautions due to the potential for the formation of explosive metal azides and the toxicity of related compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical fume hood | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Flame-resistant lab coat | N95 respirator or higher, especially if handling powder |
| Conducting reactions | Chemical fume hood | Nitrile gloves | Chemical splash goggles | Flame-resistant lab coat | As needed, based on risk assessment |
| Work-up and purification | Chemical fume hood | Nitrile gloves | Chemical splash goggles | Flame-resistant lab coat | As needed, based on risk assessment |
| Handling waste | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Flame-resistant lab coat | As needed, based on risk assessment |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to mitigate risks. The following procedures should be strictly adhered to:
-
Hazard Assessment: Before commencing any work, all personnel must review the Safety Data Sheet (SDS) and be trained on the specific hazards associated with azide-containing compounds.[1]
-
Engineering Controls: All manipulations of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation and contain any potential spills.[1][2]
-
Pre-Experiment Setup:
-
Ensure the work area is clean and free of incompatible materials, particularly heavy metals, strong acids, and halogenated solvents.[3]
-
Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound to avoid the formation of shock-sensitive metal azides.[2][4]
-
Line the work surface with absorbent, disposable bench paper.
-
-
During the Experiment:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid grinding or subjecting the solid material to friction or shock.
-
When dissolving the compound, add the solvent slowly to the solid.
-
Do not heat azide-containing solutions unless absolutely necessary and with appropriate safety measures (e.g., blast shield).
-
-
Post-Experiment:
-
Quench any residual azide in the reaction mixture if possible and safe to do so, following established laboratory protocols for azide deactivation.
-
Clean all glassware and equipment thoroughly.
-
Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent accidental explosions and environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[2][3]
-
Waste Container: Use a compatible container, preferably plastic, and do not seal it tightly to avoid pressure buildup.
-
Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid mixing with heavy metal waste.
-
Disposal Route: All azide-containing waste must be disposed of through the institution's official hazardous waste management program. Under no circumstances should it be poured down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[5]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: A logical workflow for the safe handling of this compound.
Caption: The hierarchy of controls for minimizing exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
